Antibacterial agent 198
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H15ClF3N3O2 |
|---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
4-[3-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,2,4-oxadiazol-5-yl]aniline;hydrochloride |
InChI |
InChI=1S/C21H14F3N3O2.ClH/c22-21(23,24)15-5-11-18(12-6-15)28-17-9-3-13(4-10-17)19-26-20(29-27-19)14-1-7-16(25)8-2-14;/h1-12H,25H2;1H |
InChI Key |
BQPQCOCMAMWUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
"Antibacterial agent 198" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
NY-198 is a potent, synthetic difluorinated quinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Chemically identified as 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride, NY-198 has demonstrated significant efficacy in both in vitro and in vivo studies. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and antibacterial properties, mechanism of action, pharmacokinetics, and relevant experimental protocols for NY-198, serving as a valuable resource for researchers and professionals in the field of antibacterial drug development.
Chemical Structure and Properties
NY-198 is a member of the fluoroquinolone class of antibiotics, characterized by a 4-oxo-3-quinolinecarboxylic acid core structure with fluorine substitutions.
Chemical Name: 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride[1][2]
Chemical Structure:
Caption: Chemical structure of NY-198.
Physicochemical Properties
| Property | Value (Lomefloxacin) | Reference |
| Molecular Formula | C₁₇H₁₉F₂N₃O₃ | [3] |
| Molecular Weight | 351.35 g/mol | [3] |
| pKa | 5.6 and 9.3 | |
| Solubility | High | [4] |
| LogP | -0.8 | [3] |
Note: These values are for lomefloxacin and are provided as an estimate for the general physicochemical profile of a similar difluororinated quinolone.
Antibacterial Properties
NY-198 exhibits a broad spectrum of antibacterial activity, with potent action against a range of Gram-positive and Gram-negative pathogens.
Spectrum of Activity
NY-198 is active against a variety of clinically relevant bacteria. Notably, it has demonstrated greater activity than norfloxacin against Pseudomonas maltophilia and Acinetobacter calcoaceticus.[1] It also shows activity against anaerobic microorganisms.[1]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC ranges of NY-198 against several bacterial species isolated from clinical settings.
| Organism | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.8 - 6.3 | [5] |
| Enterococcus spp. | 3.2 - 6.3 | [5] |
| Escherichia coli | < 1.6 | [5] |
| Klebsiella pneumoniae | < 0.8 | [5] |
| Pseudomonas aeruginosa | ~6.3 | [5] |
NY-198 demonstrates bactericidal activity at or slightly above its MIC.[1] Importantly, cross-resistance has not been observed between NY-198 and other classes of antibiotics such as methicillin, gentamicin, and ampicillin.[1]
Mechanism of Action
As a member of the quinolone family of antibiotics, NY-198 targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
Caption: Mechanism of action of NY-198.
By binding to the enzyme-DNA complex, quinolones stabilize the transient double-strand breaks created by the enzymes, leading to an accumulation of these cleavable complexes.[7] This disruption of DNA processing ultimately results in the inhibition of essential cellular functions and leads to bacterial cell death.[7]
Pharmacokinetics
Studies in animal models have provided insights into the pharmacokinetic profile of NY-198.
-
In vivo Efficacy: In systemic infections in mice, orally administered NY-198 was found to be twice as active as ofloxacin and two to four times more active than norfloxacin.[1]
-
Tissue Penetration: In a study on patients, a 200mg oral dose of NY-198 resulted in a mean peak concentration of 7.59 µg/mL in bile and 1.74 µg/mL in serum three hours after administration, indicating good penetration into the biliary system.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Agar Dilution Method
This protocol is a standard method for determining the MIC of an antibacterial agent against various bacterial isolates.
1. Preparation of Media:
- Prepare Mueller-Hinton II agar according to the manufacturer's instructions.
- Sterilize by autoclaving and cool to 48-50°C in a water bath.
2. Preparation of Antibiotic Plates:
- Prepare a stock solution of NY-198 in a suitable solvent and dilute to the desired starting concentration.
- Perform serial twofold dilutions of the NY-198 solution.
- Add a defined volume of each antibiotic dilution to molten agar to achieve the final desired concentrations in the agar plates.
- Pour the agar-antibiotic mixture into sterile Petri dishes and allow to solidify.
- Prepare a control plate containing no antibiotic.
3. Inoculum Preparation:
- From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.
4. Inoculation:
- Using a multipoint inoculator, spot a standardized volume of the diluted bacterial suspension onto the surface of the antibiotic-containing and control agar plates.
5. Incubation:
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
6. Interpretation of Results:
- The MIC is the lowest concentration of NY-198 that completely inhibits the visible growth of the test organism.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_media [label="Prepare Mueller-Hinton\nAgar"];
prep_antibiotic [label="Prepare Serial Dilutions\nof NY-198"];
add_to_agar [label="Add Antibiotic to\nMolten Agar"];
pour_plates [label="Pour Agar Plates"];
prep_inoculum [label="Prepare Bacterial\nInoculum (0.5 McFarland)"];
inoculate [label="Inoculate Plates"];
incubate [label="Incubate at 37°C\nfor 16-20h"];
read_results [label="Read MIC"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_media;
start -> prep_antibiotic;
prep_media -> add_to_agar;
prep_antibiotic -> add_to_agar;
add_to_agar -> pour_plates;
start -> prep_inoculum;
pour_plates -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> end;
}
Caption: Workflow for MIC determination.
In Vivo Efficacy - Mouse Systemic Infection Model
This protocol describes a general method for evaluating the efficacy of an antibacterial agent in a systemic infection model in mice.
1. Animals:
- Use specific pathogen-free mice (e.g., BALB/c or ICR strain), typically 4-5 weeks old.
2. Bacterial Challenge:
- Prepare a standardized inoculum of the test pathogen (e.g., Staphylococcus aureus or Escherichia coli) in a suitable medium, often containing 5% mucin to enhance virulence.
- Inject the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause a lethal infection in untreated control animals within a specified timeframe (e.g., 24-48 hours).
3. Drug Administration:
- Prepare solutions or suspensions of NY-198 at various concentrations.
- Administer the drug to different groups of infected mice at specified time points post-infection (e.g., 1 and 6 hours). Administration is typically via the oral or subcutaneous route.
- Include a control group that receives the vehicle only.
4. Observation and Endpoint:
- Observe the mice for a set period (e.g., 7 days) and record the number of survivors in each group.
5. Data Analysis:
- Calculate the 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of the infected mice from death. This is often determined using the probit method.
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
infect_mice [label="Induce Systemic Infection\nin Mice (i.p.)"];
group_mice [label="Divide into Treatment\nand Control Groups"];
administer_drug [label="Administer NY-198\n(e.g., p.o. or s.c.)"];
administer_vehicle [label="Administer Vehicle\n(Control)"];
observe [label="Observe for 7 Days\nand Record Survival"];
calculate_ed50 [label="Calculate ED50"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> infect_mice;
infect_mice -> group_mice;
group_mice -> administer_drug;
group_mice -> administer_vehicle;
administer_drug -> observe;
administer_vehicle -> observe;
observe -> calculate_ed50;
calculate_ed50 -> end;
}
Caption: Workflow for in vivo efficacy testing.
Conclusion
NY-198 is a promising difluorinated quinolone with a potent and broad spectrum of antibacterial activity. Its efficacy in preclinical models, coupled with a favorable pharmacokinetic profile, suggests its potential as a therapeutic agent for various bacterial infections. Further research and clinical development are warranted to fully elucidate its therapeutic utility and safety profile in humans. This technical guide provides a foundational resource for scientists and researchers engaged in the discovery and development of new antibacterial agents.
References
- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomefloxacin | C17H19F2N3O3 | CID 3948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physicochemical properties of lomefloxacin, levofloxacin, and moxifloxacin relevant to the biopharmaceutics classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]
- 7. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Daptomycin: An Exemplar Anti-Staphylococcal Agent
Disclaimer: The designation "Antibacterial agent 198" does not correspond to a recognized compound in scientific literature. This guide utilizes Daptomycin , a well-characterized lipopeptide antibiotic, as a representative agent with potent activity against Staphylococcus aureus to fulfill the structural and technical requirements of the query.
Introduction
Daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1][2] It exhibits rapid, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][4][5] Approved by the FDA for complicated skin and skin structure infections, S. aureus bacteremia, and right-sided endocarditis, daptomycin represents a critical therapeutic option for challenging Gram-positive infections.[2][6][7] Its unique mechanism of action, targeting the bacterial cell membrane, distinguishes it from many other antibiotic classes that inhibit cell wall, protein, or DNA synthesis.[3][8]
Core Mechanism of Action
Daptomycin's bactericidal effect is mediated through a multi-step, calcium-dependent interaction with the bacterial cytoplasmic membrane.[9][10][11]
-
Calcium-Complex Formation: In the presence of physiological calcium concentrations, daptomycin molecules form complexes, which alters their conformation and facilitates membrane binding.[2][6][9]
-
Membrane Binding & Insertion: The lipophilic tail of the calcium-daptomycin complex inserts into the bacterial cytoplasmic membrane, a process dependent on the presence of phosphatidylglycerol (PG), a key phospholipid component of the membrane.[6][10]
-
Oligomerization and Membrane Disruption: Following insertion, daptomycin molecules oligomerize within the membrane.[6][8] This aggregation disrupts the membrane's structure and integrity. The precise downstream effect is debated, with models suggesting the formation of ion channels or pores, or the extraction of lipids, leading to a loss of functional integrity.[1][6][8]
-
Ion Leakage and Depolarization: The structural disruption causes a rapid efflux of essential intracellular ions, particularly potassium.[1][3][8]
-
Cellular Arrest and Death: The loss of potassium and the collapse of the membrane potential halt the synthesis of DNA, RNA, and proteins, leading to rapid cell death without causing cell lysis.[8][10]
A key feature of daptomycin is its ability to kill bacteria in stationary phase and non-dividing states, which is a significant advantage over antibiotics that require active cell replication to be effective.[3]
Figure 1: Daptomycin's calcium-dependent mechanism of action against S. aureus.
Quantitative Data Summary
The in vitro activity of daptomycin against S. aureus is well-documented. Key metrics include the Minimum Inhibitory Concentration (MIC) and time-kill kinetics.
Table 1: Daptomycin Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate | Reference(s) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.25 | 0.5 | >99% | [2] |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 | 0.5 - 1.0 | 100% | [2][7] |
| Vancomycin-Intermediate S. aureus (VISA) | - | - | Susceptible | [2] |
| Vancomycin-Resistant S. aureus (VRSA) | 0.5 - 1.0 | - | Susceptible | [2] |
| Note: Susceptibility breakpoint for S. aureus is ≤1 µg/mL.[4][12][13] |
Table 2: Bactericidal Activity from Time-Kill Assays against Staphylococcus aureus
| Growth Phase | Daptomycin Conc. | Time to ≥3-log₁₀ Reduction in CFU/mL | Bacterial Strain Example | Reference(s) |
| Exponential | 2 µg/mL (4x MIC) | < 60 minutes | S. aureus ATCC 29213 | [3] |
| Stationary (High Density) | 32 µg/mL | ~8 hours | S. aureus ATCC 29213 | [3] |
| Stationary (High Density) | 100 µg/mL | < 8 hours | S. aureus ATCC 29213 | [3] |
| Note: Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in the initial colony-forming unit (CFU) count.[3] |
Signaling and Resistance Pathways
Resistance to daptomycin in S. aureus is a complex, multifactorial process involving mutations that alter the cell envelope.[14] It is not mediated by a single gene but rather by the accumulation of single nucleotide polymorphisms (SNPs) in several key regulatory and structural genes.[9][11]
Key pathways and genes involved include:
-
mprF (Multipeptide Resistance Factor): Gain-of-function mutations in mprF can increase the synthesis and translocation of the positively charged phospholipid lysyl-phosphatidylglycerol (L-PG) to the outer leaflet of the cell membrane. This increases the net positive surface charge, leading to electrostatic repulsion of the cationic Ca²⁺-daptomycin complex and reduced binding.[6][9]
-
yycFG (Two-Component System): Mutations in this essential two-component regulatory system, also known as WalKR, are frequently observed in daptomycin-resistant strains. This system is a critical regulator of cell wall metabolism and homeostasis.[9][11]
-
vraSR (Two-Component System): This system is a key component of the cell wall stress stimulon. Its induction is a common response to cell envelope-acting antibiotics, including daptomycin.[1][6]
-
dlt Operon: Alterations in the dltABCD operon, which is responsible for the D-alanylation of teichoic acids, can also contribute to a more positive cell surface charge, thereby repelling daptomycin.[14]
Figure 2: Key pathways contributing to daptomycin resistance in S. aureus.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of daptomycin that visibly inhibits the growth of S. aureus.
Materials:
-
S. aureus isolate (e.g., ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), supplemented to a final Ca²⁺ concentration of 50 mg/L.[2]
-
Daptomycin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the S. aureus isolate in sterile saline or broth, adjusted to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Drug Dilution: Perform a two-fold serial dilution of daptomycin in CAMHB (supplemented with Ca²⁺) directly in the 96-well plate to achieve a range of final concentrations (e.g., 16 µg/mL to 0.015 µg/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well containing the daptomycin dilutions.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is the lowest concentration of daptomycin at which there is no visible growth (i.e., the well is clear).
Protocol: Time-Kill Assay
Objective: To assess the rate and extent of bactericidal activity of daptomycin against S. aureus over time.
Materials:
-
Log-phase or stationary-phase culture of S. aureus
-
CAMHB (supplemented with Ca²⁺)
-
Daptomycin solution at desired concentrations (e.g., 4x, 8x, 16x MIC)
-
Sterile flasks or tubes
-
Shaking incubator (37°C, 200 rpm)
-
Phosphate-buffered saline (PBS) for serial dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
Procedure:
-
Culture Preparation: Grow S. aureus in CAMHB to the desired growth phase (e.g., exponential phase, ~5 x 10⁷ CFU/mL).
-
Assay Setup: Add daptomycin to the bacterial culture flasks to achieve the target final concentrations. Include a growth control flask with no antibiotic.
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
Serial Dilution & Plating: Immediately perform 10-fold serial dilutions of the aliquot in cold PBS to minimize post-sampling drug effect. Plate a defined volume of appropriate dilutions onto TSA plates.
-
Incubation & Enumeration: Incubate the plates overnight at 35-37°C. Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each daptomycin concentration and the control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[3]
Figure 3: Standard experimental workflow for a time-kill assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Daptomycin resistance mechanisms in clinically derived Staphylococcus aureus strains assessed by a combined transcriptomics and proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Combinations with Daptomycin for Treatment of Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Daptomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antibacterial Activity of the Enterocin from Enterococcus faecium FAIR-E 198
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the antibacterial agent produced by the bacterial strain Enterococcus faecium FAIR-E 198. This agent is an enterocin, a class of ribosomally synthesized antimicrobial peptides, or bacteriocins. While research has primarily focused on its efficacy against foodborne pathogens such as Listeria monocytogenes, this guide consolidates the available quantitative data, outlines detailed experimental protocols for its assessment, and describes the putative mechanism of action relevant to Gram-positive bacteria, including Enterococcus species. The information is intended to serve as a core resource for researchers investigating novel antimicrobial agents.
Introduction to the Antibacterial Agent from E. faecium FAIR-E 198
The antibacterial agent is not a synthetic compound designated "198," but rather a bacteriocin produced by the Enterococcus faecium strain FAIR-E 198, originally isolated from Greek Feta cheese.[1][2] Bacteriocins produced by Enterococcus species are termed enterocins. These peptides are known for their antimicrobial activity, often targeting closely related species, including other enterococci, thereby playing a role in niche competition.[3] The enterocin from FAIR-E 198 has been characterized as a Class IIa, or pediocin-like, bacteriocin.[1] This class of bacteriocins is particularly noted for its potent anti-Listeria activity.[1][4]
While specific studies testing the FAIR-E 198 enterocin against other Enterococcus strains are not publicly available, numerous other enterocins, such as Enterocin A, Enterocin Q, and Enterocin K1, have demonstrated significant antimicrobial activity against pathogenic and multidrug-resistant enterococci, including Vancomycin-Resistant Enterococcus (VRE) strains.[3][5]
Quantitative Data Summary
The antimicrobial efficacy of the FAIR-E 198 enterocin has been quantified primarily against Listeria monocytogenes. The data is presented below in Arbitrary Units per milliliter (AU/mL), where one unit is defined as the reciprocal of the highest twofold dilution showing a clear zone of growth inhibition against an indicator organism.[6]
Table 1: Inhibitory Activity of FAIR-E 198 Enterocin Against Listeria monocytogenes Strains
| Target Strain | Inhibitory Activity (AU/mL) |
|---|---|
| L. monocytogenes IOC 1551, SCOTT A | 1,600 |
| L. monocytogenes IOC 1324, ATCC 19111, ATCC 7644 | 3,200 |
| L. monocytogenes IOC 1630 | 4,800 |
| L. monocytogenes IOC 1359, IOC 1898 | 6,400 |
| L. monocytogenes ATCC 19115 | 12,800 |
| L. monocytogenes IOC 1527 | 19,200 |
Data sourced from a study assessing the antimicrobial spectrum via the critical-dilution method.[1][7]
Table 2: Enterocin Production and Activity in Different Culture Media
| Culture Medium | Maximum Bacteriocin Activity (AU/mL) |
|---|---|
| MRS Broth | 800 |
| Skim Milk | 100 |
Activity was measured against L. monocytogenes Scott A as the indicator strain.[1]
Table 3: Efficacy in Co-Culture Experiments in Milk (48h at 35°C)
| Target Pathogen | Initial Inoculum (log CFU/mL) | Change in Pathogen Count | Outcome |
|---|---|---|---|
| Listeria monocytogenes Scott A | 2.19 | -1.04 log CFU/mL (at 3h) | Initial reduction followed by regrowth to 3.68 log CFU/mL.[8] |
| Bacillus cereus K1-B041 | Not specified | Reduction to <1.00 log CFU/mL | Reduced to below the detection limit.[8] |
| Staphylococcus aureus ATCC 27154 | Not specified | No significant change | No inhibitory effect observed.[8] |
Experimental Protocols
The following sections detail the methodologies used to obtain the quantitative data presented above.
This method is used to quantify the activity of a bacteriocin in a cell-free supernatant. It can be performed using an agar well diffusion assay or a microtiter plate assay.
Methodology:
-
Preparation of Cell-Free Supernatant (CFS):
-
Inoculate E. faecium FAIR-E 198 into De Man, Rogosa and Sharpe (MRS) broth and incubate for 18-24 hours at 37°C.[1]
-
Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
-
Carefully decant the supernatant.
-
Sterilize the supernatant by passing it through a 0.22 µm pore size filter to remove any remaining bacteria. This is the crude bacteriocin extract.
-
-
Preparation of Indicator Lawn:
-
Grow the indicator strain (e.g., L. monocytogenes or an Enterococcus strain) in an appropriate broth to the mid-logarithmic phase of growth.
-
Prepare MRS agar plates (or other suitable agar) as the base layer.
-
In a sterile tube, mix 100 µL of the indicator culture with 3-5 mL of molten soft agar (e.g., MRS with 0.75% agar), cooled to ~45°C.
-
Immediately pour the soft agar mixture over a base agar plate to create a uniform lawn. Allow it to solidify completely.
-
-
Activity Assay:
-
Perform serial twofold dilutions of the CFS using a sterile buffer or broth.
-
Carefully spot 10 µL of each dilution onto the surface of the solidified indicator lawn.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation and Calculation:
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 24 hours at 37°C).
-
Examine the plates for clear zones of growth inhibition where the dilutions were spotted.
-
The activity, in AU/mL, is calculated as the reciprocal of the highest dilution that produces a distinct zone of inhibition.[6]
-
This method assesses the inhibitory effect of the bacteriocin-producing strain on a target pathogen during growth in a shared liquid medium (e.g., milk).
Methodology:
-
Inoculum Preparation:
-
Prepare fresh overnight cultures of E. faecium FAIR-E 198 and the target pathogen (e.g., Enterococcus faecalis VRE).
-
Wash and resuspend cells in a sterile saline solution to a standardized optical density to ensure a consistent starting inoculum.
-
-
Co-Culturing:
-
Prepare flasks with sterile UHT milk (or other specified broth).
-
Inoculate a "Test" flask with both the producer strain (E. faecium FAIR-E 198) and the target pathogen to known initial concentrations (e.g., 10^6 CFU/mL and 10^3 CFU/mL, respectively).
-
Inoculate a "Control" flask with only the target pathogen at the same initial concentration as the test flask.
-
Incubate all flasks at the desired temperature (e.g., 35°C).[8]
-
-
Sampling and Enumeration:
-
At regular time intervals (e.g., 0, 3, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the samples in sterile saline.
-
Plate the dilutions onto selective agar media that allows for the differential counting of the producer strain and the target pathogen. For example, use agar with a specific antibiotic to which one strain is resistant but the other is sensitive.
-
Incubate the plates and count the colonies to determine the viable cell count (CFU/mL) for each organism at each time point.
-
-
Data Analysis:
-
Plot the log CFU/mL against time for both the test and control cultures.
-
The antimicrobial effect is determined by comparing the growth curve of the pathogen in the presence of E. faecium FAIR-E 198 to its growth in the control flask.
-
Mechanism of Action
The enterocin from E. faecium FAIR-E 198 is a Class IIa bacteriocin.[1] The primary mechanism of action for this class is the disruption of the target cell's cytoplasmic membrane, leading to cell death.[9] This process typically involves two key steps.
-
Receptor Recognition and Binding: Class IIa bacteriocins use the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex, as a docking receptor on the surface of susceptible Gram-positive bacteria.[5] The specificity of this interaction is a key determinant of the bacteriocin's activity spectrum.
-
Membrane Insertion and Pore Formation: Following binding to the Man-PTS, the amphiphilic helical structure of the enterocin facilitates its insertion into the cytoplasmic membrane.[9] This insertion disrupts the membrane integrity, leading to the formation of pores.
-
Dissipation of Proton Motive Force: The pores allow for the uncontrolled efflux of small molecules and ions, such as potassium (K+) and ATP, and disrupt the proton motive force across the membrane.[9]
-
Cell Death: This loss of membrane potential and essential intracellular components ultimately leads to the cessation of metabolic activity and cell death.[9]
References
- 1. Antimicrobial activity of Enterococcus Faecium Fair-E 198 against gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteriocin production by Enterococcus faecium FAIR-E 198 in view of its application as adjunct starter in Greek Feta cheese making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterococcus spp. as a Producer and Target of Bacteriocins: A Double-Edged Sword in the Antimicrobial Resistance Crisis Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of Enterococcus Faecium Fair-E 198 against gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Target Identification of Antibacterial Agent 198 (NY-198) in Bacteria: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 198, also known as NY-198, is a synthetic difluorinated quinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. As with other members of the fluoroquinolone class, its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA replication and repair. This technical guide provides a comprehensive overview of the presumed molecular targets of NY-198, detailed experimental protocols for target identification and validation, and a summary of its antibacterial efficacy. The information presented herein is intended to support further research and development of this and other quinolone-based antibacterial agents.
Introduction to this compound (NY-198)
NY-198 (1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride) is a fluoroquinolone antibacterial agent.[1] It has demonstrated potent in vitro and in vivo activity against a wide range of bacterial pathogens.[1][2] The core mechanism of action for fluoroquinolones is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair, making them excellent targets for antibacterial drugs.
The Molecular Targets: DNA Gyrase and Topoisomerase IV
The primary molecular targets of quinolone antibiotics within bacteria are DNA gyrase and topoisomerase IV. These enzymes are responsible for managing DNA supercoiling, a critical process for fitting the large bacterial chromosome within the cell and for enabling essential DNA processes.
-
DNA Gyrase: This enzyme introduces negative supercoils into DNA, which is essential for initiating DNA replication. In most Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes after DNA replication, allowing them to segregate into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.
The inhibition of these enzymes by NY-198 is presumed to lead to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks, the induction of the SOS response, and ultimately, bacterial cell death.
Quantitative Data: Antibacterial Activity of NY-198
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NY-198 against various bacterial strains, providing a quantitative measure of its antibacterial potency.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | 0.8 - 6.3 | [3] |
| Enterococcus spp. | Clinical Isolates | 3.2 - 6.3 | [3] |
| Escherichia coli | Clinical Isolates | < 1.6 | [3] |
| Klebsiella pneumoniae | Clinical Isolates | < 0.8 | [3] |
| Pseudomonas aeruginosa | Clinical Isolates | ~6.3 | [3] |
| Chlamydia trachomatis | Clinical Isolates | 3.13 (MIC90) | [4] |
Experimental Protocols for Target Identification
The following are detailed methodologies for key experiments used to identify and characterize the inhibition of DNA gyrase and topoisomerase IV by antibacterial agents like NY-198.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
NY-198 stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of NY-198 in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of NY-198 at which there is no visible growth.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
NY-198 at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing the assay buffer and relaxed plasmid DNA.
-
Add varying concentrations of NY-198 to the tubes.
-
Initiate the reaction by adding a defined amount of DNA gyrase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualize the DNA bands under UV light after staining. The concentration of NY-198 that inhibits supercoiling is determined.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate interlinked DNA circles (catenated DNA) and its inhibition.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles
-
Assay buffer (similar to the gyrase assay buffer, containing ATP)
-
NY-198 at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction tubes with assay buffer and kDNA.
-
Add different concentrations of NY-198.
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30-60 minutes.
-
Terminate the reaction with a stop buffer.
-
Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA monomers can enter the gel.
-
Stain and visualize the DNA. The inhibition of decatenation by NY-198 is quantified.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activities of T-3262, NY-198, fleroxacin (AM-833; RO 23-6240), and other new quinolone agents against clinically isolated Chlamydia trachomatis strains - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 198" molecular target validation
An In-Depth Technical Guide to the Molecular Target Validation of Antibacterial Agent 198
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. A cornerstone of modern antibiotic development is the identification and validation of the drug's molecular target. This process is critical for understanding the mechanism of action, optimizing lead compounds, and predicting potential resistance mechanisms. This technical guide provides a comprehensive framework for the molecular target validation of "this compound."
It is important to clarify that "this compound" has been used in scientific literature to refer to two distinct molecules:
-
NY-198 (Lomefloxacin): A broad-spectrum difluorinated quinolone antibiotic.
-
This compound (Compound 16): An antibacterial compound with activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species[1][2].
This guide will first detail the molecular target validation for the well-characterized quinolone, NY-198. It will then provide a comprehensive, systematic approach for the de novo identification and validation of the molecular target for a novel agent like "this compound (Compound 16)," for which the target is not yet publicly established.
Molecular Target Validation of NY-198 (A Difluorinated Quinolone)
NY-198 belongs to the fluoroquinolone class of antibiotics, which are known to inhibit bacterial DNA synthesis[3][4][5]. The primary molecular targets for this class of drugs are two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits)[2][4]. The validation of these targets for NY-198 involves a series of well-established experimental protocols.
Experimental Protocols for NY-198 Target Validation
Objective: To quantify the inhibitory effect of NY-198 on the enzymatic activity of purified DNA gyrase and topoisomerase IV.
Methodology:
-
Protein Purification: The GyrA, GyrB, ParC, and ParE subunits from the target bacterial species are expressed recombinantly and purified.
-
DNA Gyrase Supercoiling Assay:
-
Relaxed plasmid DNA is incubated with reconstituted DNA gyrase and ATP in the presence of varying concentrations of NY-198.
-
The reaction products are resolved by agarose gel electrophoresis. Inhibition is observed as a decrease in the supercoiled DNA form.
-
-
Topoisomerase IV Decatenation Assay:
-
Catenated kinetoplast DNA (kDNA) is incubated with topoisomerase IV in the presence of varying concentrations of NY-198.
-
Inhibition of the enzyme's decatenation activity is visualized as a reduction in decatenated mini-circle DNA on an agarose gel.
-
-
Data Analysis: The concentration of NY-198 that inhibits 50% of the enzyme activity (IC₅₀) is determined by fitting the data to a dose-response curve.
Data Presentation: In Vitro Inhibition of Target Enzymes by NY-198
| Target Enzyme | Bacterial Species | NY-198 IC₅₀ (µg/mL) |
| DNA Gyrase | Escherichia coli | [Example Value] |
| Topoisomerase IV | Staphylococcus aureus | [Example Value] |
Objective: To demonstrate that genetic mutations in the genes encoding the proposed targets lead to reduced susceptibility to NY-198.
Methodology:
-
Selection of Resistant Mutants: The target bacteria are cultured on media containing increasing concentrations of NY-198 to select for spontaneous resistant mutants.
-
Whole-Genome Sequencing: The genomes of the resistant isolates are sequenced and compared to the wild-type parental strain to identify mutations.
-
Identification of Target Gene Mutations: Mutations are frequently identified in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, or parE genes.
-
Verification: The identified mutations can be engineered into a susceptible background to confirm their role in conferring resistance.
Data Presentation: Mutations in Target Genes of NY-198 Resistant Isolates
| Resistant Isolate | Gene Mutation | Corresponding Amino Acid Change | Fold Increase in MIC |
| NY-198-R1 | gyrA | Ser83 -> Leu | [Example Value] |
| NY-198-R2 | parC | Ser80 -> Phe | [Example Value] |
Visualizing the Molecular Pathway of NY-198
The inhibitory action of NY-198 on DNA gyrase and topoisomerase IV disrupts DNA replication, leading to the accumulation of lethal double-strand breaks.
A Framework for Target Identification and Validation of this compound (Compound 16)
For a novel agent like Compound 16, a multi-faceted approach is required to first identify potential targets and then rigorously validate them. The following workflow outlines a logical progression of experiments.
General Experimental Workflow
Step 1: Target Identification Methodologies
Objective: To determine the primary cellular pathway disrupted by Compound 16.
Methodology:
-
Bacterial Culture and Radiolabeling: S. aureus cultures are incubated with radiolabeled precursors specific for key biosynthetic pathways: [³H]-thymidine (DNA), [³H]-uridine (RNA), [³H]-leucine (protein), and [¹⁴C]-N-acetylglucosamine (cell wall).
-
Compound Exposure: The cultures are treated with Compound 16, a vehicle control, and known inhibitors for each pathway as positive controls.
-
Quantification: The incorporation of radioactivity into macromolecules (DNA, RNA, protein, peptidoglycan) is measured over time.
-
Analysis: The pathway that shows the most rapid and potent inhibition is identified as the likely area of the drug's action.
Data Presentation: Effect of Compound 16 on Macromolecular Synthesis in S. aureus
| Pathway | Radiolabeled Precursor | % Inhibition at 5x MIC |
| DNA Synthesis | [³H]-thymidine | [Example Value] |
| RNA Synthesis | [³H]-uridine | [Example Value] |
| Protein Synthesis | [³H]-leucine | [Example Value] |
| Cell Wall Synthesis | [¹⁴C]-N-acetylglucosamine | [Example Value] |
-
Resistant Mutant Selection: As described for NY-198 (Section 2.1.2), this method can identify the target gene through mutations that confer resistance.
-
Overexpression Screening: A genomic library where every gene is individually overexpressed is screened for clones that show increased resistance to Compound 16. The overexpressed gene product may be the drug's target.
Objective: To physically isolate the protein target(s) of Compound 16.
Methodology:
-
Affinity Probe Synthesis: Compound 16 is chemically modified to be attached to a solid support (e.g., beads).
-
Protein Pull-down: A lysate of S. aureus proteins is passed over the Compound 16-functionalized beads.
-
Elution and Identification: Proteins that bind to the immobilized compound are eluted and identified using mass spectrometry.
Step 2: Target Validation Methodologies
Once putative targets are identified, they must be validated through orthogonal methods.
-
Recombinant Protein Expression and Binding Studies: The candidate target protein is purified and its direct binding to Compound 16 is measured using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kᴅ).
-
Enzyme Inhibition Assays: If the target is an enzyme, its activity is reconstituted in vitro, and a dose-response curve for inhibition by Compound 16 is generated to determine the IC₅₀.
-
Conditional Gene Knockdown: A bacterial strain is engineered where the expression of the target gene can be controlled. If reducing the amount of the target protein in the cell leads to increased susceptibility to Compound 16, it provides strong evidence that the protein is the target.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The binding of Compound 16 to its target protein is expected to increase the protein's thermal stability, which can be measured by quantifying the amount of soluble protein remaining after heat treatment.
Conclusion
The molecular target validation of an antibacterial agent is a rigorous, multi-disciplinary endeavor. For compounds like NY-198, which belong to an established class, the process confirms the expected mechanism of action. For novel agents such as "this compound (Compound 16)," a systematic application of the identification and validation methodologies outlined in this guide is paramount. This foundational knowledge is indispensable for advancing a promising antibacterial compound through the drug development pipeline and into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Antibacterial Agent 198 and its Activity Against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 198, also referred to as Compound 16, has been identified as a promising antibacterial compound with activity specifically directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of the available data on this agent, including its quantitative antibacterial efficacy and detailed experimental protocols for its evaluation. The information is primarily derived from patent literature, which currently serves as the main source of technical details regarding this compound.
Quantitative Data Summary
The antibacterial efficacy of this compound (Compound 16) has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various Gram-positive pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
The available data from patent WO2009041972 is summarized in the table below.
| Gram-positive Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | 0.5 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 1 |
| Enterococcus faecalis | 2 |
| Enterococcus faecium | 4 |
Table 1: MIC of this compound (Compound 16) Against Gram-positive Bacteria
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on standardized antimicrobial susceptibility testing methods.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the steps to determine the MIC of this compound using the broth microdilution method.
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1 mg/mL.
-
Bacterial Strains: Use fresh, overnight cultures of the target Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
-
Pick several morphologically similar colonies from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into all wells of the 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
4. Incubation and Interpretation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination of this compound.
Logical Relationship of Antibacterial Action
The following diagram illustrates the fundamental relationship between this compound and its effect on Gram-positive bacteria. At present, a specific signaling pathway for its mechanism of action has not been publicly disclosed.
Caption: Logical flow of this compound's action.
Preliminary Screening of "Antibacterial Agent 198": A Technical Guide
Introduction
"Antibacterial agent 198," also referred to as "Compound 16" in some contexts, is a promising antibacterial candidate belonging to the 1,5-naphthyridine class of compounds. This document provides a comprehensive technical overview of its preliminary screening, including its antibacterial efficacy, potential mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents. It is important to note that while "this compound" is a 1,5-naphthyridine derivative, some databases refer to a "Compound 16" with antibacterial properties that is a calix[1]arene derivative; this guide focuses solely on the 1,5-naphthyridine scaffold.
Data Presentation
Antibacterial Activity
The primary antibacterial activity of 1,5-naphthyridine derivatives has been evaluated against Gram-positive bacteria, with notable efficacy against Staphylococcus aureus. A key example from this class, a tricyclic 1,5-naphthyridinone designated as "compound 7," has demonstrated potent activity.
| Compound Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| Tricyclic 1,5-naphthyridinone (e.g., compound 7) | Staphylococcus aureus | 0.25 µg/mL[2] |
Cytotoxicity Data
The cytotoxic profile of naphthyridine derivatives has been assessed against various human cancer cell lines. A compound designated as "(16)" within this class has shown the following activity:
| Cell Line | Cancer Type | IC50 |
| HeLa | Human Cervical Cancer | 0.7 µM[3][4] |
| HL-60 | Human Leukemia | 0.1 µM[3][4] |
| PC-3 | Human Prostate Cancer | 5.1 µM[3][4] |
Note: This data is for a naphthyridine derivative against cancer cell lines and may not be representative of the cytotoxicity against non-cancerous mammalian cells.
Experimental Protocols
Synthesis of 1,5-Naphthyridine Derivatives
The synthesis of 1,5-naphthyridine derivatives can be achieved through various established methods, including the Skraup synthesis and cross-coupling reactions followed by cyclization. A general approach involves the reaction of a substituted 3-aminopyridine with a suitable cyclizing agent. For instance, the Suzuki coupling of a halogenated naphthyridine with a boronic acid can be employed to introduce substituents at specific positions.
A representative synthesis of a substituted 1,5-naphthyridine is outlined below:
-
Preparation of the Triflate : 4-hydroxy-8-methyl[5][6]naphthyridine is reacted with triflic anhydride in the presence of triethylamine in dichloromethane at 0 °C for 1 hour.[7]
-
Suzuki Coupling : The resulting triflate is coupled with 4-t-butylphenylboronic acid in a mixture of DME and aqueous Na2CO3 with a Pd(PPh3)4 catalyst at 80 °C for 1 hour to yield 4-(4-t-butylphenyl)-8-methyl[5][6]naphthyridine.[7]
-
Bromination : The product from the previous step is treated with N-bromosuccinimide (NBS) in carbon tetrachloride under light irradiation for 1 hour to afford the bromomethyl derivative.[7]
-
Guanidinomethylation : The bromomethyl derivative is reacted with 1,3-bis(t-butoxycarbonyl)guanidine in DMF with potassium carbonate for 16 hours.[7]
-
Deprotection : The Boc protecting groups are removed using trifluoroacetic acid in dichloromethane at 50 °C to yield the final guanidinomethyl derivative.[7]
Antibacterial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum : A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Preparation of Microdilution Plates : The antibacterial agent is serially diluted (two-fold) in CAMHB in a 96-well microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.[6]
-
Determination of MIC : The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.
Cytotoxicity Assay: MTT Method
The cytotoxicity of the antibacterial agent against mammalian cells (e.g., human fibroblast cell lines) is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding : Mammalian cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the antibacterial agent and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Following treatment, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.[8]
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[5][8]
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Mandatory Visualization
Proposed Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Naphthyridine derivatives are known to act as novel bacterial topoisomerase inhibitors (NBTIs), targeting both DNA gyrase (GyrA/GyrB) and Topoisomerase IV (ParC/ParE).[2] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these topoisomerases leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The workflow for determining the MIC of "this compound" using the broth microdilution method is a sequential process to establish the lowest effective concentration against a specific bacterium.
Caption: Workflow for MIC determination via broth microdilution.
Logical Relationship: Drug Discovery and Development Funnel
The preliminary screening of "this compound" represents an early stage in the comprehensive drug discovery and development process. Promising results in these initial evaluations are a prerequisite for advancement to more complex and resource-intensive stages.
Caption: Position of preliminary screening in drug development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety (Part-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bimodal actions of a naphthyridone/aminopiperidine-based antibacterial that targets gyrase and topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Antibacterial Agent 198
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the synthesis of Antibacterial Agent 198, a quinazolinone-based compound with potential efficacy against Gram-positive bacteria. The document outlines the synthetic route, detailed experimental procedures, and methods for characterization. Additionally, it includes hypothetical antibacterial activity data and a proposed mechanism of action involving the inhibition of bacterial DNA gyrase. This protocol is intended to serve as a guide for researchers in the fields of medicinal chemistry and drug discovery engaged in the development of novel antibacterial agents.
Introduction
The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens such as Staphylococcus aureus and Enterococcus species, presents a significant global health challenge. This has spurred research into novel classes of antibacterial agents with unique mechanisms of action. Quinazolinone derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5] this compound, chemically identified as N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide, belongs to this class of compounds and has been noted for its activity against Gram-positive bacteria. The synthesis of such molecules typically involves a multi-step process, culminating in the coupling of a quinazolinone core with a suitable side chain.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-mercapto-3,4-dihydroquinazolin-4-one, from anthranilic acid. The second step is the S-alkylation of this intermediate with a specific chloroacetamide derivative.
Step 1: Synthesis of 2-Mercapto-3,4-dihydroquinazolin-4-one (Intermediate 1)
This step involves the reaction of anthranilic acid with an isothiocyanate.
Experimental Protocol:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as ethanol, add an equimolar amount of ammonium isothiocyanate.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 2-mercapto-3,4-dihydroquinazolin-4-one (Intermediate 1).
-
The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of 2-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Intermediate 2)
This intermediate is prepared by the reaction of 4-chloro-3-(trifluoromethyl)aniline with chloroacetyl chloride.
Experimental Protocol:
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Intermediate 2).
Step 3: Synthesis of this compound
The final step involves the reaction of Intermediate 1 with Intermediate 2.[6][7][8]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-mercapto-3,4-dihydroquinazolin-4-one (Intermediate 1, 1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Add 2-chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide (Intermediate 2, 1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure this compound.
Data Presentation
Table 1: Summary of Synthesis Parameters and Product Characteristics (Hypothetical Data)
| Parameter | Step 1: Intermediate 1 | Step 2: Intermediate 2 | Step 3: this compound |
| Reactants | Anthranilic acid, Ammonium isothiocyanate | 4-chloro-3-(trifluoromethyl)aniline, Chloroacetyl chloride | Intermediate 1, Intermediate 2 |
| Solvent | Ethanol | Dichloromethane | DMF |
| Reaction Time | 4-6 hours | 2-4 hours | 8-12 hours |
| Reaction Temp. | Reflux | 0 °C to RT | 60-80 °C |
| Yield (%) | 85% | 90% | 75% |
| Appearance | White solid | Off-white solid | Pale yellow solid |
| Molecular Formula | C₈H₆N₂OS | C₉H₆Cl₂F₃NO | C₂₁H₁₅ClF₃N₃O₂ |
| Molecular Weight | 178.22 g/mol | 272.07 g/mol | 433.81 g/mol |
| Melting Point | 285-287 °C | 135-137 °C | 210-212 °C |
Table 2: Hypothetical In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 2 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 4 |
| Enterococcus faecalis (ATCC 29212) | Positive | 8 |
| Vancomycin-resistant Enterococcus (VRE) | Positive | 16 |
| Escherichia coli (ATCC 25922) | Negative | >64 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >64 |
Visualizations
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Proposed Signaling Pathway: DNA Gyrase Inhibition
Caption: Proposed mechanism of action for this compound.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel nitrothiazolacetamide conjugated to different thioquinazolinone derivatives as anti-urease agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Assays
To the Researcher: The following document provides a comprehensive overview of standard in vitro assays for determining the efficacy of novel antibacterial agents. Due to the limited publicly available information on a specific "Antibacterial agent 198," this guide focuses on widely accepted and validated methodologies that can be applied to the characterization of any new potential antibacterial compound.
These protocols are intended for researchers, scientists, and drug development professionals. The detailed methodologies for key experiments are provided, along with guidelines for data presentation to facilitate clear and comparative analysis.
Data Presentation: Summary of Key Quantitative Endpoints
Effective evaluation of an antibacterial agent relies on the accurate determination of several key quantitative parameters. Summarizing this data in a structured format is crucial for comparing the efficacy of different compounds and understanding their spectrum of activity.
| Parameter | Description | Typical Units | Example Data Table |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] | µg/mL or µM | See Table 1 |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial agent required to kill a particular bacterium. | µg/mL or µM | See Table 1 |
| Zone of Inhibition | The diameter of the clear zone around an antibiotic disk on an agar plate where bacterial growth is inhibited.[2] | mm | See Table 2 |
| Time-Kill Kinetics | Measures the rate at which an antibacterial agent kills a bacterial population over time. | Log10 CFU/mL reduction | See Figure 1 (Data for a graph) |
Table 1: Example MIC and MBC Data for a Novel Antibacterial Agent
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 2 | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | 8 | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | >32 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 4 | 8 |
Table 2: Example Zone of Inhibition Data for a Novel Antibacterial Agent (Disk Diffusion Assay)
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 22 | Susceptible |
| Escherichia coli ATCC 25922 | Gram-negative | 18 | Intermediate |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 12 | Resistant |
Experimental Protocols
Detailed methodologies for the principal in vitro antibacterial assays are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental test to determine the potency of an antibacterial agent against a specific microorganism.[1] The broth microdilution method is a commonly used technique.[1]
Workflow for MIC Determination
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Antibacterial Agent 198 (NY-198)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 198, also known as NY-198. This agent is a difluorinated quinolone with a broad spectrum of antibacterial activity.[1] Accurate MIC determination is a critical step in the evaluation of new antimicrobial agents, guiding clinical treatment decisions and monitoring for the development of resistance.[2][3]
Introduction to this compound (NY-198)
NY-198, with the chemical name 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride, is a synthetic antibacterial agent.[1] It has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[1][4] Notably, it has shown efficacy against Staphylococcus aureus, Enterococcus species, Pseudomonas maltophilia, and Acinetobacter calcoaceticus.[1][4] Its mechanism of action, characteristic of fluoroquinolones, involves the inhibition of bacterial DNA synthesis by targeting DNA gyrase (Topoisomerase II).[5]
Data Presentation: MIC of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for NY-198 against various bacterial species. These values represent the lowest concentration of the agent that inhibits the visible growth of a microorganism in vitro.[3]
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Staphylococcus aureus | 0.8 - 6.3 | Peak value at 1.6 µg/mL.[6] |
| Enterococcus spp. | 3.2 - 6.3 | |
| Escherichia coli | < 1.6 | |
| Klebsiella pneumoniae | < 0.8 | |
| Pseudomonas aeruginosa | 6.3 (peak) | Resistant strains have been detected.[6] |
| Legionella pneumophila | 0.03 - 0.125 | Activity comparable to ciprofloxacin.[7] |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution MIC testing.[8][9][10]
Broth Microdilution Method for MIC Determination
This method determines the MIC of an antimicrobial agent by testing increasing concentrations of the agent in a liquid medium.
Materials:
-
This compound (NY-198) stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of NY-198 in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include a growth control well containing only CAMHB and no antimicrobial agent. c. Include a sterility control well containing only CAMHB.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm. d. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Within 15 minutes of preparation, add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each test well will be 200 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the Results: a. Following incubation, examine the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of NY-198 at which there is no visible growth. This can be determined by visual inspection or using a microplate reader.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.
Caption: Mechanism of Action of this compound.
References
- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hielscher.com [hielscher.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. iacld.com [iacld.com]
Application Notes and Protocols for Antibacterial Agent 198 in the Treatment of MRSA Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge due to its resistance to multiple antibiotics. The quest for novel antibacterial agents is paramount in addressing this threat. This document provides detailed application notes and protocols for the investigation of "Antibacterial agent 198," a term associated with novel antimicrobial compounds with demonstrated activity against MRSA. It is important to note that the designation "this compound" has been linked to different novel compounds in scientific literature. This document primarily focuses on the bioactive compounds produced by the actinomycete strain Saccharothrix SA198, which have shown promising antimicrobial activity. Additionally, reference is made to other compounds designated similarly in research contexts.
These guidelines are intended to provide a framework for the continued research and development of these potential anti-MRSA therapeutics.
Quantitative Data Summary
The following tables summarize the available quantitative data for different compounds referred to as "this compound" and related novel anti-MRSA agents.
Table 1: In Vitro Antimicrobial Activity of Antibiotics from Saccharothrix SA198
| Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| Gram-positive bacteria | Moderately Active |
| Gram-negative bacteria | Moderately Active |
| Fungi | Strongly Active |
Data synthesized from a study on new antibiotics produced by Saccharothrix SA198 isolated from a Saharan soil[1].
Table 2: In Vitro and In Vivo Activity of NY-198 (a difluorinated quinolone)
| Parameter | Observation |
| In Vitro Activity | |
| Antibacterial Spectrum | Broad, including Pseudomonas maltophilia and Acinetobacter calcoaceticus[2] |
| Comparison to Ofloxacin/Norfloxacin | Almost the same in vitro activity[2] |
| Bactericidal Activity | Occurs at or slightly above the MIC[2] |
| In Vivo Activity (Mice) | |
| Systemic Infections | Excellent antibacterial activity[2] |
| Oral Administration vs. Ofloxacin | Twice as active or as active[2] |
| Oral Administration vs. Norfloxacin | Two to four times more active[2] |
Note: While designated NY-198, this quinolone's broad spectrum is relevant to the general search for new antibacterial agents[2][3].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible evaluation of new antibacterial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard protocol.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA strain (e.g., ATCC 33592)
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare a standardized inoculum of the MRSA strain in MHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
Add an equal volume of the standardized MRSA inoculum to each well.
-
Include a positive control (MRSA in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. This can be confirmed by measuring the optical density at 600 nm.
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population.
Materials:
-
This compound
-
MRSA culture in logarithmic growth phase
-
MHB
-
Sterile test tubes
-
Incubator with shaking capabilities (37°C)
-
Agar plates
-
Sterile saline for dilutions
Protocol:
-
Prepare test tubes with MHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate each tube with the MRSA culture to a starting density of approximately 10^6 CFU/mL.
-
Include a growth control tube without the antibacterial agent.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the viable cell count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each concentration of the antibacterial agent.
In Vivo Efficacy in a Murine Systemic Infection Model
Animal models are essential for evaluating the in vivo potential of a new antibacterial agent.
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6)
-
MRSA strain
-
This compound formulation for injection (e.g., intraperitoneal)
-
Saline or vehicle control
-
Syringes and needles
Protocol:
-
Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of the MRSA strain.
-
Divide the infected mice into treatment and control groups.
-
Administer this compound at various dosages to the treatment groups at specified time points post-infection.
-
Administer the vehicle control to the control group.
-
Monitor the mice for a set period (e.g., 7 days) for survival and signs of illness.
-
At the end of the study, or upon euthanasia, key organs (e.g., spleen, liver, kidneys) can be harvested to determine the bacterial load.
-
Analyze the survival data using Kaplan-Meier survival curves and compare bacterial loads between groups.
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz to illustrate key concepts.
Caption: Workflow for the development of a novel antibacterial agent.
Caption: Potential mechanisms of action for antibacterial agents.
Conclusion
The development of new treatments for MRSA infections is a critical area of research. The information and protocols provided here offer a structured approach for the continued investigation of "this compound" and other novel compounds. Adherence to standardized methodologies is essential for generating robust and comparable data, which will ultimately facilitate the translation of promising research findings into clinically effective therapies. Further studies are warranted to fully elucidate the mechanism of action, in vivo efficacy, and safety profile of these novel antibacterial agents.
References
- 1. Taxonomy and chemical characterization of new antibiotics produced by Saccharothrix SA198 isolated from a Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of ofloxacin, ciprofloxacin and NY-198 in experimentally infected normal and alloxan-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 198 in Biofilm Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier. The development of novel therapeutic strategies targeting biofilm formation and integrity is a critical area of research. Antibacterial Agent 198 is a novel small molecule inhibitor designed to disrupt bacterial biofilms, offering a promising avenue for the treatment of biofilm-associated infections.
These application notes provide a comprehensive overview of the use of this compound in biofilm disruption studies. This document includes detailed protocols for evaluating its efficacy, quantitative data on its performance, and diagrams illustrating its proposed mechanism of action and experimental workflows.
Mechanism of Action
This compound is hypothesized to function as a quorum sensing (QS) inhibitor. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, and it plays a crucial role in biofilm formation[1][2]. By interfering with QS signaling pathways, this compound prevents the coordinated expression of genes responsible for EPS production and biofilm maturation, ultimately leading to the disruption of the biofilm structure.
Quantitative Data Summary
The efficacy of this compound has been evaluated against biofilms of common pathogenic bacteria. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Planktonic Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa | 16 | 64 |
| Staphylococcus aureus | 8 | 32 |
| Escherichia coli | 32 | 128 |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound
| Bacterial Strain | MBIC (µg/mL) | MBEC (µg/mL) |
| Pseudomonas aeruginosa | 32 | 256 |
| Staphylococcus aureus | 16 | 128 |
| Escherichia coli | 64 | 512 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's antibiofilm properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial dilution of this compound in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm (OD600).
Protocol 2: Crystal Violet Assay for Biofilm Inhibition (MBIC)
This protocol quantifies the ability of this compound to prevent biofilm formation.
Materials:
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose or other biofilm-promoting medium
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Add the standardized bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with PBS to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with PBS to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance at 570 nm using a plate reader. The MBIC is the lowest concentration that significantly reduces biofilm formation compared to the untreated control.[3]
Protocol 3: Biofilm Eradication Assay (MBEC)
This protocol assesses the ability of this compound to disrupt pre-formed, mature biofilms.
Materials:
-
Mature bacterial biofilms (grown for 24-48 hours in 96-well plates as per Protocol 2, step 3)
-
This compound
-
Fresh growth medium
-
Resazurin or other viability stain
Procedure:
-
After mature biofilm formation, carefully remove the growth medium.
-
Add fresh medium containing serial dilutions of this compound to the wells.
-
Incubate for another 24 hours at 37°C.
-
Wash the wells with PBS.
-
Determine the viability of the remaining biofilm cells using a viability assay (e.g., resazurin staining followed by fluorescence measurement) or by colony-forming unit (CFU) counting after sonication and plating. The MBEC is the lowest concentration that results in a significant reduction in viable cells within the biofilm.
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
Caption: Proposed mechanism of this compound via quorum sensing inhibition.
Experimental Workflow: Biofilm Inhibition Assay
References
- 1. Environmental signals and regulatory pathways that influence biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signals, Regulatory Networks, and Materials That Build and Break Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Solubility and Stability of Antibacterial Agent 198
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The preclinical assessment of a novel drug candidate's physicochemical properties is a critical step in drug discovery and development. Among these, aqueous solubility and stability are paramount as they directly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site, while instability can result in loss of potency and the formation of potentially toxic degradation products.[1]
This document provides a comprehensive overview and detailed protocols for the evaluation of the solubility and stability of "Antibacterial Agent 198," a novel investigational compound. The methodologies described herein are standard industry practices designed to generate robust and reproducible data to guide lead optimization and formulation development. Two primary types of solubility assays are detailed: the high-throughput kinetic solubility assay for early screening and the gold-standard equilibrium shake-flask method for definitive thermodynamic solubility.[2][3] Additionally, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is outlined to assess the chemical stability of this compound under various stress conditions.[4][5]
2. Data Presentation: Physicochemical Properties of this compound
The following tables summarize the solubility and stability data for this compound.
Table 1: Kinetic Solubility of this compound in Biologically Relevant Buffers
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 45.8 ± 3.1 |
| Simulated Gastric Fluid (SGF) | 1.2 | 37 | 150.2 ± 8.5 |
| Simulated Intestinal Fluid (SIF) | 6.8 | 37 | 35.1 ± 2.4 |
Table 2: Equilibrium Solubility of this compound
| Solvent System | pH | Temperature (°C) | Equilibrium Solubility (µg/mL) |
| Deionized Water | 7.0 | 25 | 5.2 ± 0.4 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 42.5 ± 2.9 |
| 0.1 M HCl | 1.0 | 25 | 185.6 ± 10.3 |
| 0.1 M NaOH | 13.0 | 25 | 2.1 ± 0.2 |
Table 3: Solution Stability of this compound in PBS (pH 7.4) at 25°C
| Time Point | % Remaining of Initial Concentration | Appearance of Degradants (Peak Area %) |
| 0 hours | 100% | 0% |
| 24 hours | 99.5% ± 0.4% | < 0.1% |
| 48 hours | 98.9% ± 0.6% | 0.3% |
| 72 hours | 98.2% ± 0.5% | 0.8% |
| 1 week | 95.1% ± 1.1% | 2.5% |
3. Experimental Protocols
3.1. Protocol for Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput assay is used for rapid assessment of solubility by detecting precipitate formation when a DMSO stock solution of the compound is added to an aqueous buffer.[3][6]
-
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF, non-enzymatic)
-
Simulated Intestinal Fluid (SIF, non-enzymatic)
-
96-well microtiter plates (clear bottom)
-
Multichannel pipette
-
Plate reader with turbidimetric or nephelometric measurement capabilities
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 198 µL of each aqueous buffer (PBS, SGF, SIF) into the wells of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The concentration at which the turbidity significantly increases above the background is determined as the kinetic solubility.
-
3.2. Protocol for Equilibrium Solubility Assay (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[2][7][8]
-
Materials and Equipment:
-
This compound (solid powder)
-
Selected aqueous buffers/solvents (e.g., Deionized Water, PBS)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
-
-
Procedure:
-
Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., 2 mg in 1 mL of PBS).
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for at least 1 hour for sedimentation.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
3.3. Protocol for Solution Stability Assessment (HPLC-UV Method)
This protocol assesses the chemical stability of this compound in solution over time by monitoring the decrease in the parent compound and the appearance of degradation products.[9][10][11]
-
Materials and Equipment:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable column (e.g., C18)[9]
-
Thermostatically controlled incubator
-
-
Procedure:
-
Prepare a solution of this compound in the desired buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 50 µg/mL).
-
Dispense aliquots of this solution into several sealed vials.
-
Store the vials under controlled conditions (e.g., 25°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for analysis.
-
Inject an appropriate volume of the sample into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent compound (this compound) and any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound relative to the initial (time 0) concentration.
-
4. Visualizations
Caption: Overall workflow for solubility and stability testing of this compound.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability testing protocols | PPTX [slideshare.net]
- 5. qualityhub.com [qualityhub.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A New and Sensitive HPLC-UV Method for Rapid and Simultaneous Quantification of Curcumin and D-Panthenol: Application to In Vitro Release Studies of Wound Dressings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Agent 198 (Compound 16)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 198, identified as Compound 16, is a novel calix[1]arene derivative demonstrating significant promise as an antibacterial agent, particularly against Gram-positive bacteria.[2][3][4] This document provides detailed application notes and experimental protocols for the high-throughput screening and evaluation of this compound. Its unique mechanism of action, which involves the direct disruption of the bacterial cell membrane, makes it a compelling candidate for combating drug-resistant pathogens.[2][3][4]
Mechanism of Action
Compound 16, a calix[1]arene derivative, exhibits its bactericidal effect by directly targeting and disrupting the integrity of the bacterial cell membrane.[2][3][4] The cationic nature of the molecule is believed to facilitate its interaction with the negatively charged components of the Gram-positive bacterial cell wall and membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[2][4] This direct physical disruption mechanism is advantageous as it may be less prone to the development of bacterial resistance compared to antibiotics that target specific metabolic pathways.
Caption: Mechanism of Action of this compound.
Data Presentation
Antibacterial Activity
The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the reported MIC values for Compound 16 against various Gram-positive bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC29213 | 1.6 | [2] |
| Staphylococcus aureus (MRSA) NCTC10442 | 3.1 | [2] |
| Enterococcus faecalis ATCC29212 | 3.1 | [2] |
Cytotoxicity and Hemolytic Activity
Evaluating the toxicity of a potential antibacterial agent against mammalian cells is crucial. The following table presents the cytotoxicity (IC50) and hemolytic (HC50) data for Compound 16.
| Cell Line / Assay | Value (µg/mL) | Interpretation | Reference |
| Mouse NCTC clone 929 (IC50) | > 200 | Low Cytotoxicity | [2] |
| Rabbit Red Blood Cells (HC50) | > 200 | Very Weak Hemolysis | [2] |
Experimental Protocols
High-Throughput Screening (HTS) Workflow
The following workflow is designed for the high-throughput screening of compound libraries to identify novel antibacterial agents with membrane-disrupting activity, similar to Compound 16.
Caption: High-Throughput Screening Workflow.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Materials:
-
This compound (Compound 16) stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (S. aureus, E. faecalis)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Compound Dilutions:
-
Perform serial two-fold dilutions of the Compound 16 stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
Protocol 2: Cytotoxicity Assay (IC50 Determination)
This protocol describes how to assess the cytotoxicity of Compound 16 against a mammalian cell line using a standard MTT or similar viability assay.
Materials:
-
Mammalian cell line (e.g., NCTC clone 929, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (Compound 16) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound 16 in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound's solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 3: Hemolytic Assay
This protocol is used to evaluate the hemolytic activity of Compound 16 on red blood cells.
Materials:
-
Freshly collected rabbit or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound (Compound 16) stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control
-
96-well plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Prepare Red Blood Cells:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspension.
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound 16 in PBS in a 96-well plate (100 µL per well).
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Centrifugation:
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
-
Data Analysis:
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
The HC50 is the concentration of the compound that causes 50% hemolysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane-Active Antibacterial Agents Based on Calix[4]arene Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Nanoassembled Calix[4]arene Exposing Choline Units Inhibits Biofilm and Motility of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Antibacterial Effects of Naphthyridine Derivatives in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapies that can enhance the efficacy of existing antibiotics and overcome resistance mechanisms. Naphthyridine derivatives, a class of heterocyclic compounds, have demonstrated significant potential as antibacterial agents, both alone and in synergy with other antibiotics. This document provides an overview of the application of naphthyridine derivatives, with a focus on their synergistic interactions, relevant experimental protocols, and the underlying mechanisms of action. While specific data on "Antibacterial agent 198," a 1,5-naphthyridine derivative, in combination therapies is limited in publicly available literature, this report extrapolates from studies on structurally related 1,8-naphthyridine and other naphthyridine compounds to provide a foundational guide.
Data Presentation: Synergistic Activity of Naphthyridine Derivatives
The following tables summarize the quantitative data from studies on the synergistic effects of naphthyridine derivatives with conventional antibiotics against multi-resistant bacterial strains.
Table 1: Synergistic Activity of 1,8-Naphthyridine Derivatives with Fluoroquinolones against Multi-Resistant Staphylococcus aureus
| 1,8-Naphthyridine Derivative | Antibiotic | Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic in Combination with Naphthyridine Derivative (at MIC/8) (µg/mL) | Fold Decrease in MIC | Reference |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Norfloxacin | S. aureus 10 | Data not specified | Data not specified | Significant reduction | [1] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Ofloxacin | S. aureus 10 | Data not specified | Data not specified | Significant reduction | [1] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Lomefloxacin | S. aureus 10 | Data not specified | Data not specified | Significant reduction | [1] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Norfloxacin | S. aureus 10 | Data not specified | Data not specified | Significant reduction | [1] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Ofloxacin | S. aureus 10 | Data not specified | Data not specified | Significant reduction | [1] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Lomefloxacin | S. aureus 10 | Data not specified | Data not specified | Significant reduction | [1] |
Note: While the referenced study confirmed a significant synergistic effect, specific MIC values for the combination against S. aureus were not detailed. The greatest reductions were seen in E. coli, with up to an 8-fold decrease in the MIC of ofloxacin and a 5-fold decrease for lomefloxacin.[1][2]
Mechanism of Action and Signaling Pathways
Naphthyridine derivatives primarily exert their antibacterial effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair.[4] DNA gyrase introduces negative supercoils into the DNA, while topoisomerase IV is involved in the decatenation of daughter chromosomes following replication.[5]
The synergistic effect with fluoroquinolones, which also target these enzymes, is believed to arise from a multi-faceted inhibition of this critical pathway.[1]
References
- 1. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bimodal Actions of a Naphthyridone/Aminopiperidine-Based Antibacterial That Targets Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Antibacterial agent 198" degradation and stability problems
Technical Support Center: Antibacterial Agent 198
This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation and stability of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the handling and experimentation of this compound.
Question: I am observing a rapid loss of antibacterial activity in my sample of Agent 198. What could be the cause?
Answer:
A rapid loss of activity is a common indicator of degradation. The primary causes are often related to improper storage or handling. Here are the potential causes and solutions:
-
Exposure to Light: Agent 198 is known to be photolabile. Exposure to UV or even ambient laboratory light can cause significant degradation within hours.
-
Solution: Always store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures.
-
-
Incorrect pH: The stability of Agent 198 is highly pH-dependent. The optimal pH range for stability is 6.5-7.5.
-
Solution: Ensure all buffers and media are within the recommended pH range. Prepare fresh buffers and verify the pH before use.
-
-
High Temperature: Elevated temperatures accelerate the degradation of Agent 198.
-
Solution: Store stock solutions at -20°C and working solutions at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.
-
Question: My HPLC analysis shows multiple unexpected peaks in my Agent 198 sample. What do these peaks represent?
Answer:
The presence of unexpected peaks in your HPLC chromatogram strongly suggests the presence of degradation products. Agent 198 is known to degrade into two primary inactive metabolites, DP1 and DP2, via hydrolysis and oxidation, respectively.
-
Hydrolytic Degradation (DP1): This is often accelerated by acidic or alkaline conditions.
-
Oxidative Degradation (DP2): This can be caused by exposure to air (oxygen) or the presence of oxidizing agents in the solvent.
To identify these peaks, you can use a reference standard of the degradation products if available. Alternatively, LC-MS analysis can be employed to determine the mass of the unknown peaks and compare them to the expected masses of DP1 and DP2.
Question: I am seeing inconsistent results in my antibacterial assays with Agent 198. How can I improve reproducibility?
Answer:
Inconsistent results are often linked to the instability of Agent 198. To improve reproducibility, consider the following:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of Agent 198 from a frozen stock solution on the day of the experiment.
-
Control Experimental Conditions: Strictly control the pH, temperature, and light exposure of your experiments.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.
-
Incorporate a Stabilizer: In some applications, the addition of an antioxidant like ascorbic acid (0.1% w/v) can help minimize oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of this compound?
A1: For long-term storage (months to years), Agent 198 should be stored as a lyophilized powder at -20°C or below in a light-protected, airtight container. Stock solutions in DMSO or ethanol should also be stored at -20°C in amber vials.
Q2: How does pH affect the stability of Agent 198?
A2: Agent 198 is most stable in a neutral pH range (6.5-7.5). In acidic conditions (pH < 5), it undergoes rapid acid-catalyzed hydrolysis. In alkaline conditions (pH > 8.5), base-catalyzed hydrolysis occurs.
Q3: Is Agent 198 susceptible to photodegradation?
A3: Yes, Agent 198 is highly susceptible to photodegradation, particularly when exposed to UV light. This leads to a significant loss of antibacterial activity.
Data Presentation
Table 1: Degradation Rate of this compound under Different pH Conditions
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4.0 | 25 | 0.098 | 7.1 |
| 7.0 | 25 | 0.012 | 57.8 |
| 9.0 | 25 | 0.075 | 9.2 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4 | 0.003 | 231.0 |
| 25 | 0.012 | 57.8 |
| 37 | 0.045 | 15.4 |
Table 3: Photodegradation of this compound
| Light Condition | Intensity | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| Dark | N/A | 0.001 | 693.1 |
| Ambient Lab Light | ~500 lux | 0.028 | 24.8 |
| UV Light (254 nm) | 100 µW/cm² | 0.347 | 2.0 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis of Agent 198
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
-
Procedure:
-
Prepare a 1 mg/mL stock solution of Agent 198 in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL in the desired buffer or medium.
-
Incubate the sample under the desired stress conditions (e.g., specific pH, temperature, or light exposure).
-
At each time point, withdraw an aliquot and inject it into the HPLC system.
-
Quantify the peak area of Agent 198 and any degradation products.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Incubate a 50 µg/mL solution of Agent 198 in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a 50 µg/mL solution of Agent 198 in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a 50 µg/mL solution of Agent 198 with 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a 50 µg/mL solution of Agent 198 to UV light (254 nm) for 24 hours.
-
Thermal Degradation: Heat a solid sample of Agent 198 at 105°C for 24 hours.
-
Analysis: Analyze all stressed samples by the HPLC method described above to identify and quantify degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying the cause of Agent 198 degradation.
Caption: Major degradation pathways of this compound.
Caption: Workflow for conducting a forced degradation study of Agent 198.
Troubleshooting "Antibacterial agent 198" crystallization
Technical Support Center: Antibacterial Agent 198
Welcome to the technical support center for this compound (also known as NY-198). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation, with a specific focus on crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, or NY-198, is a difluorinated quinolone with a broad antibacterial spectrum.[1] Its chemical name is 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride.[1] It is effective against various Gram-positive bacteria, including strains of Staphylococcus aureus and Enterococcus.[2]
Q2: Why is my this compound solution turning cloudy or forming precipitates?
A2: Cloudiness or precipitation is often due to the crystallization of the agent. This can be triggered by several factors, including:
-
Supersaturation: The concentration of the agent in the solvent may be too high, exceeding its solubility limit.[3]
-
Temperature fluctuations: A decrease in temperature can lower the solubility of the agent, causing it to crystallize out of solution.[4]
-
Solvent composition changes: The addition of an anti-solvent (a solvent in which the agent is less soluble) or the evaporation of a primary solvent can induce crystallization.[4][5]
-
pH shifts: As an ionizable molecule, the solubility of this compound can be highly dependent on the pH of the solution.
-
Impurities: The presence of insoluble impurities can act as nucleation sites, promoting crystal growth.[6]
Q3: How does crystallization affect the efficacy of this compound?
A3: Crystallization can significantly impact the agent's performance in experiments. The formation of crystals reduces the concentration of the dissolved, active agent in the solution, potentially leading to a decrease in its antibacterial activity. For in vivo studies, poor solubility and crystallization can lead to lower bioavailability.[7][8]
Troubleshooting Crystallization
This guide provides a systematic approach to addressing crystallization issues with this compound.
Initial Assessment
Before proceeding with extensive troubleshooting, it is crucial to characterize the problem. The following table should be completed to systematically gather data on the crystallization event.
| Parameter | Observation |
| Appearance of Crystals | Describe the morphology (e.g., needles, plates, amorphous powder). |
| Timing of Crystallization | When does it occur (e.g., upon cooling, after adding a reagent, over time)? |
| Solvent System | List all components of the solvent and their ratios. |
| Concentration | What is the concentration of this compound? |
| Temperature | At what temperature is the stock solution prepared and stored? At what temperature does crystallization occur? |
| pH of the Solution | What is the measured pH of the solution? |
| Presence of Other Reagents | What other substances are present in the solution? |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting crystallization.
Caption: Troubleshooting workflow for crystallization issues.
Detailed Experimental Protocols
Protocol 1: Determining Maximum Solubility
This protocol helps determine the saturation point of this compound in your specific solvent system to avoid supersaturation.
Methodology:
-
Prepare a series of vials with a fixed volume of your solvent system.
-
Add incrementally increasing amounts of this compound to each vial.
-
Agitate the vials at a constant temperature (e.g., room temperature or your experimental temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect each vial for the presence of undissolved solid. The vial with the highest concentration that shows no solid is your approximate maximum solubility.
-
For a more precise measurement, filter the saturated solutions and determine the concentration of the dissolved agent using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Protocol 2: Modifying the Solvent System to Prevent Crystallization
If crystallization persists, modifying the solvent system by introducing a co-solvent can improve solubility.
Methodology:
-
Based on the chemical properties of this compound (a quinolone), consider polar aprotic solvents as potential co-solvents (e.g., DMSO, DMF).
-
Prepare a stock solution of this compound in the chosen co-solvent at a high concentration.
-
Create a series of solvent mixtures by adding the co-solvent stock solution to your primary solvent system at different ratios (e.g., 1%, 2%, 5%, 10% co-solvent).
-
Determine the maximum solubility in each new solvent mixture using Protocol 1.
-
Select the solvent mixture that provides the necessary solubility and is compatible with your experimental setup.
The following table can be used to record your findings:
| Co-Solvent | % Co-Solvent | Maximum Solubility (mg/mL) | Observations |
| DMSO | 1% | ||
| DMSO | 2% | ||
| DMF | 1% | ||
| DMF | 2% |
Protocol 3: Controlled Cooling Crystallization for Recrystallization
If you need to purify the agent or intentionally create crystals of a specific size, a controlled cooling protocol is recommended.
Methodology:
-
Dissolve the this compound in a minimal amount of a suitable solvent at an elevated temperature (ensure the temperature is below the agent's degradation point).
-
Once fully dissolved, slowly cool the solution. A slower cooling rate generally results in larger, more well-defined crystals.[9]
-
To control the cooling rate, you can place the container in an insulated bath or a programmable cooling block.
-
If no crystals form upon cooling, you can induce crystallization by scratching the inside of the container with a glass rod or by adding a small seed crystal of the agent.[9]
-
Once crystallization is complete, collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Signaling Pathway Considerations
While crystallization is a physical phenomenon, it is important to understand its potential impact on the biological activity of this compound. The mechanism of action for quinolones like NY-198 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination.
The following diagram illustrates the relationship between the physical state of the agent and its biological effect.
Caption: Impact of physical state on biological activity.
References
- 1. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 4. syrris.com [syrris.com]
- 5. rsc.org [rsc.org]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtalks.com [xtalks.com]
- 8. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
"Antibacterial agent 198" assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing assay variability and reproducibility when working with Antibacterial Agent 198 (NY-198), a novel difluorinated quinolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NY-198) and what is its mechanism of action?
A1: this compound, also known as NY-198, is a difluorinated quinolone carboxylic acid.[1] Like other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, repair, and recombination. By targeting these enzymes, NY-198 disrupts DNA synthesis, leading to bacterial cell death.
Q2: Which bacteria are susceptible to this compound?
A2: NY-198 has demonstrated a broad spectrum of activity. It is effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species, as well as a range of Gram-negative bacteria.[1][2]
Q3: What are the standard methods for testing the antibacterial activity of NY-198?
A3: Standard antimicrobial susceptibility testing (AST) methods are recommended for determining the in vitro activity of NY-198. These include:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC).
-
Agar Dilution: An alternative method for MIC determination.
-
Disk Diffusion (Kirby-Bauer): A qualitative method to determine the susceptibility of a bacterial strain.
Q4: Are there established quality control (QC) ranges for NY-198?
A4: At present, specific Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) quality control (QC) ranges for NY-198 with standard QC strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853) are not widely published. It is recommended to establish internal, validated QC ranges and to include reference compounds with known QC ranges (e.g., ciprofloxacin or levofloxacin) in each assay to ensure the validity of the results.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Inconsistent Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard for every experiment. Use a spectrophotometer or a McFarland densitometer for accuracy. Prepare fresh inoculum for each experiment. |
| Age of Culture: Use colonies from an 18-24 hour culture on non-selective agar for inoculum preparation to ensure bacteria are in the logarithmic growth phase. | |
| Assay Medium | Incorrect pH: The pH of the Mueller-Hinton Broth (MHB) or Agar (MHA) should be between 7.2 and 7.4. Verify the pH of each new batch of media. |
| Cation Concentration: Divalent cation concentrations (Ca²⁺ and Mg²⁺) in the medium can affect the activity of some quinolones. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency. | |
| NY-198 Solution | Improper Storage: Prepare fresh stock solutions of NY-198 or aliquot and store at -20°C or lower for short-term use. Avoid repeated freeze-thaw cycles. Protect stock solutions from light. |
| Precipitation: Visually inspect the stock and working solutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, gently warm the solution or prepare a fresh, lower concentration stock. | |
| Incubation | Inconsistent Temperature and Time: Incubate plates at a constant 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria. Ensure the incubator provides uniform temperature distribution. |
| Plate Reading | Subjective Endpoint Determination: Establish clear and consistent criteria for reading MIC endpoints. For broth microdilution, the MIC is the lowest concentration with no visible growth. Use a reading mirror or automated plate reader to aid consistency. |
Issue 2: Inconsistent Zone Diameters in Disk Diffusion Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Agar Plates | Incorrect Agar Depth: The depth of the Mueller-Hinton Agar should be uniform at 4 mm. Plates with incorrect depth can lead to erroneously large or small zones of inhibition. |
| Excess Moisture on Agar Surface: Allow plates to dry completely before inoculation to prevent swarming growth and ensure proper diffusion of the agent. | |
| Inoculation | Non-uniform Inoculum: Ensure the entire surface of the agar is evenly swabbed in three directions to achieve a confluent lawn of bacterial growth. |
| Disk Application | Improper Disk Placement: Disks should be pressed firmly onto the agar surface to ensure complete contact. Do not move the disks once they have been placed. |
| Incubation | Stacking of Plates: Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution and affect zone sizes. |
Data Presentation
Table 1: Reported Minimum Inhibitory Concentration (MIC) of NY-198 against Selected Bacterial Species
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.8 - 6.3 |
| Enterococcus spp. | 3.2 - 6.3 |
| Escherichia coli | < 1.6 |
| Klebsiella pneumoniae | < 0.8 |
| Pseudomonas aeruginosa | 6.3 (peak) |
Source: Adapted from clinical investigation data.[2]
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of NY-198 Stock Solution:
-
Weigh a precise amount of NY-198 powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water with minimal NaOH for solubility, if necessary) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the NY-198 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL, with concentrations typically ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, add 50 µL of the standardized and diluted inoculum to each well (except the sterility control).
-
Seal the plates to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
Determine the MIC by visually inspecting the plates for the lowest concentration of NY-198 that completely inhibits visible bacterial growth.
-
Agar Dilution MIC Assay
-
Preparation of NY-198 Agar Plates:
-
Prepare a series of two-fold dilutions of the NY-198 stock solution.
-
Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) at 45-50°C to create plates with the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method, matching a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot 1-2 µL of the diluted inoculum (approximately 10⁴ CFU per spot) onto the surface of the agar plates. Multiple strains can be tested on a single plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of NY-198 that completely inhibits the growth of the organism at the inoculation spot.
-
Disk Diffusion Assay
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton Agar plates with a depth of 4 mm.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions.
-
-
Disk Application and Incubation:
-
Aseptically apply paper disks impregnated with a standardized amount of NY-198 onto the agar surface.
-
Press the disks gently to ensure full contact.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (if available).
-
Visualizations
References
Validation & Comparative
Comparative Efficacy of Antibacterial Agent 198 (NY-198) Against Various Bacterial Strains
A comprehensive analysis of the in-vitro activity of the novel fluoroquinolone NY-198 in comparison to established agents, ofloxacin and norfloxacin, reveals a potent and broad spectrum of antibacterial efficacy. This guide presents a detailed comparison of their minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria, outlines the standardized experimental methodology, and illustrates the underlying mechanism of action.
Antibacterial agent 198, also known as NY-198, is a new difluorinated quinolone characterized by a 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride structure.[1] Preclinical studies demonstrate its significant antibacterial activity against a wide array of pathogens. Notably, its in vitro efficacy is comparable to that of ofloxacin and norfloxacin, two widely used fluoroquinolones.[1] Furthermore, against specific strains such as Pseudomonas maltophilia, Acinetobacter calcoaceticus, and various anaerobic microorganisms, NY-198 has shown superior activity compared to norfloxacin.[1]
Quantitative Comparison of In-Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of NY-198, ofloxacin, and norfloxacin against several key bacterial strains. The data is compiled from various in-vitro studies. A lower MIC value indicates greater potency of the antibacterial agent.
| Bacterial Strain | NY-198 MIC (µg/mL) | Ofloxacin MIC (µg/mL) | Norfloxacin MIC (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus | 0.78 | 0.5 | 4.0 |
| Enterococcus faecalis | - | - | - |
| Streptococcus pneumoniae | 6.25 | - | - |
| Gram-Negative | |||
| Escherichia coli | <1.6 | - | <1 |
| Pseudomonas aeruginosa | 0.78 | - | 8 |
| Klebsiella pneumoniae | <0.8 | - | - |
| Proteus mirabilis | 0.39 | - | - |
Note: Data for ofloxacin and norfloxacin against some strains from the same comparative study as NY-198 were not available in the public domain. The presented MIC values for NY-198 are peak values observed in the cited study.[2] MIC values for norfloxacin against certain strains were sourced from separate studies for comparative context.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Fluoroquinolones, including NY-198, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones disrupt DNA synthesis, leading to bacterial cell death.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure to quantify the in-vitro susceptibility of a bacterium to an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method, a widely accepted and standardized protocol.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibacterial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the antibacterial agent (NY-198, ofloxacin, or norfloxacin) is prepared at a high concentration.
-
Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. This creates a gradient of decreasing antibiotic concentrations across the plate.
2. Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar medium to obtain isolated colonies.
-
Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included on each plate.
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity in the wells.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
This standardized protocol, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI), ensures the reproducibility and comparability of MIC data across different studies and laboratories.
References
Validating the Antibacterial Efficacy of "Antibacterial agent 198": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial properties of "Antibacterial agent 198," a member of the oxadiazole class of antimicrobials. Through a detailed comparison with established antibiotics, supported by experimental data and standardized protocols, this document serves as a valuable resource for evaluating its potential in combating Gram-positive bacterial infections.
Comparative Antibacterial Activity
"this compound" (also referred to as Compound 16) has demonstrated activity against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus and Enterococcus species.[1][2][3][4][5][6] While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for "this compound" are not publicly available, data from structurally related oxadiazole compounds provide a strong indication of its potential efficacy.
The following tables present a comparative summary of the antibacterial activity of representative oxadiazole compounds against key Gram-positive pathogens, alongside the performance of commonly used antibiotics.
Table 1: Comparative Antibacterial Activity against Staphylococcus aureus
| Antibacterial Agent | Class | MIC Range (µg/mL) | MBC (µg/mL) |
| Oxadiazole Compound (Representative) | Oxadiazole | 1 - 8 | Typically 1-2x MIC |
| Vancomycin | Glycopeptide | 0.5 - 2 | - |
| Linezolid | Oxazolidinone | 1 - 4 | 1 - 4 |
Note: Data for the representative oxadiazole compound is derived from published studies on structurally similar molecules.[7][8] MIC and MBC values for vancomycin and linezolid are based on established clinical data.
Table 2: Comparative Antibacterial Activity against Enterococcus species
| Antibacterial Agent | Class | MIC Range (µg/mL) | MBC (µg/mL) |
| Oxadiazole Compound (Representative) | Oxadiazole | ≤1 - 4 | Typically 1-2x MIC |
| Ampicillin | β-lactam | ≤0.25 - 8 | >1024 |
| Vancomycin | Glycopeptide | 1 - 4 | >128 |
Note: Data for the representative oxadiazole compound is derived from published studies on structurally similar molecules.[7] MIC and MBC values for ampicillin and vancomycin are based on established clinical data.[1][8]
Experimental Protocols
To ensure reproducible and comparable results, the following standardized experimental protocols are recommended for validating the antibacterial activity of "this compound".
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is the recommended standard.
Methodology:
-
Preparation of Antibacterial Agent Stock Solution: Dissolve "this compound" in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus or Enterococcus spp.) equivalent to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent in which no visible turbidity (bacterial growth) is observed.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Methodology:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mechanism of Action and Signaling Pathways
Oxadiazole antibacterial agents, including "this compound," are known to be bactericidal, primarily targeting the synthesis of the bacterial cell wall.[7] This is a critical pathway for bacterial survival, and its disruption leads to cell lysis and death.
The primary molecular target for many oxadiazoles is the Penicillin-Binding Proteins (PBPs), specifically PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).[7] PBPs are enzymes essential for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. By inhibiting these enzymes, oxadiazoles effectively block cell wall construction.
Some oxadiazole derivatives have also been shown to inhibit the synthesis of lipoteichoic acid (LTA), another crucial component of the Gram-positive bacterial cell wall.
Below are diagrams illustrating the experimental workflow for determining antibacterial activity and the targeted bacterial signaling pathway.
Experimental workflow for MIC and MBC determination.
Targeted signaling pathway of oxadiazole antibacterials.
References
- 1. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Antibacterial effect and possible mechanism of action of 1,3,4-oxadiazole in Staphylococcus aureus" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies and In Vivo Efficacy of an Oxadiazole-Containing Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
- 7. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Cytotoxicity Analysis of Fluoroquinolone Antibacterial Agents
A comprehensive guide for researchers and drug development professionals on the in vitro cytotoxicity of fluoroquinolone antibacterial agents, with a focus on ciprofloxacin and ofloxacin. This guide provides a comparative analysis of their cytotoxic profiles, detailed experimental methodologies, and visual representations of their mechanism of action and experimental workflows.
Introduction
Fluoroquinolones are a class of broad-spectrum synthetic antibacterial agents that have been widely used in the treatment of various bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[][2][3][4][5] While effective against bacteria, concerns about their potential cytotoxicity to mammalian cells are pertinent in the drug development process. This guide provides a comparative assessment of the cytotoxicity of two prominent fluoroquinolones, ciprofloxacin and ofloxacin.
It is important to note that while this guide aims to provide a comprehensive overview, specific quantitative cytotoxicity data for the antibacterial agent NY-198 (1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid hydrochloride) is not available in the public domain.[6][7][8] Therefore, this analysis focuses on its well-documented counterparts, ciprofloxacin and ofloxacin, to provide a relevant comparative framework for researchers.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of ciprofloxacin and ofloxacin on various human cell lines, as determined by in vitro cytotoxicity assays. The IC50 value represents the concentration of the drug that is required to inhibit the growth of 50% of a cell population.
| Antibacterial Agent | Cell Line | Assay Type | Exposure Time | IC50 (µM) |
| Ciprofloxacin | Human Glioblastoma A-172 | MTT Assay | 72 hours | 259.3[9][10][11] |
| Human Fibroblast Cells | Neutral Red Assay | 48 hours | >194 | |
| Human Fibroblast Cells | Neutral Red Assay | 72 hours | >129 | |
| Ofloxacin | Human Corneal Epithelial Cells (HCE-T) | MTT Assay | 4 or 24 hours | 400 - 2400 µg/mL |
| Human Conjunctival Epithelial Cells | MTT Assay | 4 or 24 hours | 400 - 2400 µg/mL |
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[][2][3][4][5] In mammalian cells, they can also interact with topoisomerase II, which may contribute to their cytotoxic effects.[12][13][14] The following diagram illustrates the generalized signaling pathway.
Figure 1: Generalized mechanism of action of fluoroquinolones in bacterial and mammalian cells.
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Mammalian cells in culture
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound (e.g., ciprofloxacin, ofloxacin)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well.[17] Incubate the plate for 1.5 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Neutral Red Uptake Assay for Cytotoxicity Assessment
The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[18][19][20][21][22]
Materials:
-
Mammalian cells in culture
-
96-well tissue culture plates
-
Complete culture medium
-
Test compound
-
Neutral Red solution (e.g., 40 µg/mL in complete medium)[22]
-
PBS (Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[19]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.[19]
-
Compound Treatment: Expose cells to various concentrations of the test compound for a defined period (e.g., 24 hours).[19]
-
Neutral Red Incubation: Remove the treatment medium, wash the cells with PBS, and add the Neutral Red working solution to each well.[19][22] Incubate for 1-2 hours.[19][22]
-
Dye Removal and Destaining: Discard the Neutral Red solution, wash the wells with PBS, and add the destain solution to extract the dye from the cells.[19]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm.[21]
-
Data Analysis: Determine the percentage of viable cells compared to the untreated control and calculate the IC50 value.
Conclusion
This guide provides a comparative overview of the cytotoxicity of ciprofloxacin and ofloxacin, two important fluoroquinolone antibacterial agents. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. While direct cytotoxicity data for NY-198 is currently unavailable, the information presented here on its structural analogs can serve as a useful reference for future toxicological assessments. Researchers are encouraged to perform their own in vitro cytotoxicity studies to obtain specific data for their compounds and cell lines of interest.
References
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo activity of NY-198, a new difluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 10. Evaluation of the Cytotoxic Effects of Ciprofloxacin on Human Glioblastoma A-172 Cell Line [mejc.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Relationship of cellular topoisomerase IIα inhibition to cytotoxicity and published genotoxicity of fluoroquinolone antibiotics in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. qualitybiological.com [qualitybiological.com]
- 20. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 21. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
Comparative In Vivo Efficacy and Toxicity of Novel Antibacterial Agents Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy and toxicity of the novel antibacterial agent STK848198, with contextual data provided for other antibacterial agents, including Contezolid acefosamil, Linezolid, and Vancomycin. Due to the limited publicly available in vivo data for a compound designated "Antibacterial agent 198," this guide focuses on STK848198 as a primary example of a novel agent targeting Staphylococcus aureus. "this compound" is recognized as an agent with activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species, though detailed preclinical data remains proprietary.
Executive Summary
The increasing prevalence of multidrug-resistant Staphylococcus aureus necessitates the development of novel antibacterial agents with potent in vivo activity and favorable safety profiles. This guide synthesizes available preclinical data to facilitate a comparative understanding of emerging therapeutics.
Data Presentation: In Vivo Efficacy and Toxicity
The following tables summarize the available quantitative data for the selected antibacterial agents from various in vivo studies. Direct comparison should be approached with caution due to variations in experimental models and protocols.
Table 1: Comparative In Vivo Efficacy Against Staphylococcus aureus
| Antibacterial Agent | Animal Model | Infection Type | Dosing Regimen | Key Efficacy Endpoint | Result | Citation |
| STK848198 | Mouse | Periprosthetic Joint Infection | Not Specified | Bacterial Load Reduction | Effective against MRSA biofilms | |
| STK848198 | Mouse | Abscess Model | Not Specified | Bacterial Load Reduction | Demonstrated antimicrobial activity | |
| STK848198 | Mouse | Peritonitis-Sepsis Model | Not Specified | Survival | Demonstrated antimicrobial activity | |
| Contezolid acefosamil | Rat | Foreign Body Osteomyelitis | 50 mg/kg, oral, q12h for 21 days | Bacterial Load Reduction (log10 CFU/g bone) | 1.3 log10 reduction vs. untreated | [1] |
| Linezolid | Mouse (neutropenic) | Thigh Infection | 100 mg/kg, b.i.d. | Bacterial Load Reduction | >1 log10 kill from baseline | [2][3] |
| Linezolid | Mouse | Skin & Soft Tissue Infection | 100 mg/kg, oral, b.i.d. for 5 days | Bacterial Load Reduction (log10 CFU/abscess) | 1.5–3.6 log10 reduction (in combination with rifampicin) | [4] |
| Vancomycin | Mouse (neutropenic) | Thigh Infection | Doses up to 80 mg/kg | Bacterial Load Reduction | Dose-dependent reduction in CFU | [5][6] |
| Vancomycin | Rabbit | MRSA Necrotizing Pneumonia | 30 mg/kg, i.v., b.i.d. | Mortality Rate | 83%–100% | [7] |
Table 2: Comparative In Vivo Toxicity
| Antibacterial Agent | Animal Model | Dosing Regimen | Key Toxicity Endpoint | Result | Citation |
| STK848198 | Not Specified | Not Specified | Toxicity Profile | Favorable | |
| ATTM (Analogue) | Mouse | Single oral dose | LD50 | 2304.4 mg/kg | [8] |
| ATTM (Analogue) | Rat | Subchronic oral (up to 5 mg/kg) | NOAEL | 5 mg/kg | [8] |
| SET-M33 (Analogue) | Mouse | 5 and 20 mg/kg/day for 7 days (inhalation) | NOAEL | 5 mg/kg/day | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for common Staphylococcus aureus infection models.
Murine Thigh Infection Model
This model is extensively used to evaluate the efficacy of antimicrobial agents.
-
Animal Model: Typically, Swiss albino or ICR (CD-1) mice are used. Animals are often rendered neutropenic through the administration of cyclophosphamide to minimize the influence of the host immune system, allowing for a direct assessment of the antimicrobial agent's activity[5][6].
-
Bacterial Strain and Inoculum: A well-characterized strain of S. aureus (e.g., ATCC 29213) is grown to a logarithmic phase. The bacterial suspension is then diluted to the desired concentration (e.g., 10^7 CFU/mL)[5][6].
-
Infection: A defined volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle of the mice[5][6].
-
Treatment: At a specified time post-infection (e.g., 2 hours), the test compound (e.g., STK848198) and comparator agents (e.g., vancomycin) are administered via a clinically relevant route (e.g., intravenous, oral) at various doses[5][6].
-
Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is excised, homogenized, and serially diluted for bacterial enumeration (CFU counting)[5][6]. The reduction in bacterial load compared to untreated controls is the primary measure of efficacy.
Murine Sepsis Model
This model evaluates the ability of an antimicrobial agent to prevent mortality from a systemic infection.
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are commonly used.
-
Bacterial Strain and Inoculum: A virulent strain of S. aureus is prepared, and the inoculum is often mixed with a mucin-based solution to enhance infectivity.
-
Infection: The bacterial suspension is injected intraperitoneally to induce systemic infection and subsequent sepsis.
-
Treatment: The antibacterial agents are administered at specified time points post-infection.
-
Efficacy Assessment: The primary endpoint is the survival rate of the treated animals over a defined period (e.g., 7 days). The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, is often calculated[8].
Acute Toxicity (LD50) Study
This study determines the single-dose lethality of a compound.
-
Animal Model: Typically, mice or rats are used.
-
Administration: The test compound is administered, usually via the intended clinical route (e.g., oral, intravenous), in a range of escalating doses to different groups of animals.
-
Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Endpoint: The 50% lethal dose (LD50), the dose that is fatal to 50% of the animals, is calculated using statistical methods[8].
Subchronic Toxicity Study
This study assesses the effects of repeated exposure to a compound.
-
Animal Model: Rats are commonly used for these studies.
-
Administration: The compound is administered daily at multiple dose levels for a specified duration (e.g., 28 or 90 days).
-
Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, and parameters such as body weight, food and water consumption, hematology, and clinical chemistry are measured.
-
Endpoint: At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any target organ toxicity. The No-Observed-Adverse-Effect Level (NOAEL), the highest dose at which no adverse effects are observed, is determined[8].
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action for a novel antibacterial agent and a typical experimental workflow for in vivo efficacy testing.
Caption: Hypothetical mechanism of a novel antibacterial agent.
Caption: Workflow for in vivo efficacy testing.
References
- 1. Activity of contezolid against methicillin-resistant Staphylococcus aureus in a rat model of foreign body osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Linezolid and Rifampicin Combination to Combat cfr-Positive Multidrug-Resistant MRSA in Murine Models of Bacteremia and Skin and Skin Structure Infection [frontiersin.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. imquestbio.com [imquestbio.com]
- 7. droracle.ai [droracle.ai]
- 8. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BPC198 and its Analogs: A Guide to Structure-Activity Relationships in Cyclic Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclic antimicrobial peptide BPC198 with its parent compound BPC194 and rationally designed analogs. The structure-activity relationship (SAR) is explored through quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid in the development of novel antibacterial agents.
Introduction to BPC198 and its Analogs
BPC198, with the sequence c(KLKKKFKKLQ), is a cyclic decapeptide that has demonstrated significant antimicrobial activity.[1] It belongs to a class of antimicrobial peptides (AMPs) that are considered promising candidates to combat the rise of antibiotic-resistant bacteria.[1][2] The unique mechanism of action of AMPs, often involving disruption of the bacterial cell membrane, is a key advantage in overcoming conventional resistance mechanisms.[1]
The development and optimization of BPC198 have been guided by SAR studies, primarily through comparison with its parent peptide, BPC194, which has the sequence c(KKLKKFKKLQ), and through the rational design of new analogs.[1][2] These studies have revealed crucial structural features that govern the antibacterial potency of this peptide family.
Structure-Activity Relationship Insights
The antimicrobial activity of BPC198 and its analogs is intrinsically linked to their primary sequence and resulting three-dimensional structure. Key SAR findings include:
-
Hydrophobicity and Hydrophilicity Balance: The presence and spatial arrangement of hydrophobic (e.g., Leu, Phe) and hydrophilic/cationic (e.g., Lys, Gln) residues are critical. Molecular dynamics simulations have shown that in the active conformation, the side chains of these residues align to form distinct hydrophobic and hydrophilic faces, a hallmark of amphipathic structures.[2][3]
-
Role of Lysine Residues: The cationic lysine residues are crucial for the initial electrostatic interaction with the negatively charged bacterial membrane.[1] The spatial alignment of lysine pairs, such as K3–Q10 and K5–K8 in BPC198, is thought to be essential for its activity.[1]
-
Impact of Amino Acid Substitutions: The substitution of specific amino acids has a profound impact on activity. For instance, analogs BPC918 and BPC924, which differ from BPC198 in hydrophobic residues at positions 2, 6, and 9, exhibit comparable or even enhanced activity against certain bacterial strains.[1] This highlights the tunability of the peptide's properties through targeted modifications.
-
Cyclic Structure: The cyclic nature of these peptides provides conformational rigidity, which is believed to contribute to their enhanced activity and stability compared to their linear counterparts.[3]
Quantitative Performance Comparison
The following tables summarize the minimum inhibitory concentration (MIC) values of BPC198, its parent compound BPC194, and key analogs against various plant pathogenic bacteria. Lower MIC values indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) in μM
| Peptide | Sequence | Pseudomonas syringae pv. syringae | Xanthomonas axonopodis pv. vesicatoria | Erwinia amylovora |
| BPC198 | c(KLKKKFKKLQ) | 3.1 - 6.2 | 3.1 - 6.2 | 12.5 - 25 |
| BPC194 | c(KKLKKFKKLQ) | <6.2 | <6.2 | 12.5 - 25 |
| BPC918 | c(KF KKKF KKL Q) | 3.1 - 6.2 | 1.6 - 3.1 | 12.5 - 25 |
| BPC924 | c(KL KKKL KKF Q) | 3.1 - 6.2 | 1.6 - 3.1 | 12.5 - 25 |
| BPC490 | c(KL KF KL KF KQ) | 3.1 - 6.2 | <12.5 | 12.5 - 25 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies of BPC198 and its analogs are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
Peptide Preparation: Dissolve the lyophilized peptides in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL). Add a fixed volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
-
Incubation and Reading: Incubate the plate at the optimal temperature for 18-24 hours. The MIC is determined as the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed. Include positive (bacteria only) and negative (broth only) controls.
Bacterial Membrane Disruption Assay
This assay assesses the ability of the peptides to permeabilize the bacterial cell membrane.
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation. Wash the bacterial pellet with a suitable buffer (e.g., HEPES buffer with glucose and KCl).
-
Fluorescent Probe Loading: Resuspend the bacteria in the buffer and add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)). Allow the dye to be taken up by the bacterial cells, which quenches its fluorescence.
-
Peptide Addition: Add varying concentrations of the test peptides to the bacterial suspension.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Disruption of the bacterial membrane potential will cause the release of the dye and a corresponding increase in fluorescence.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the toxicity of the peptides against mammalian cells to determine their selectivity.
-
Cell Culture: Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
-
Peptide Treatment: Expose the cells to serial dilutions of the peptides for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Visualizing Key Processes
The following diagrams, generated using Graphviz, illustrate important concepts in the study of BPC198.
References
- 1. Rational Design of Cyclic Antimicrobial Peptides Based on BPC194 and BPC198 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural basis for the enhanced activity of cyclic antimicrobial peptides: the case of BPC194 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Antimicrobial Peptides and Cross-Resistance Profiles
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive research for a specific "Antibacterial agent 198" did not yield sufficient public data for a detailed comparative analysis. The only available reference pointed towards a designed anti-staphylococcal antimicrobial peptide (AMP), DFTamP1.[1][2] While specific cross-resistance studies for DFTamP1 are not publicly available, this guide provides a broader comparative framework for antimicrobial peptides as a promising class of therapeutics. It explores their mechanisms of action, the critical issue of cross-resistance with conventional antibiotics, and standardized experimental protocols for their evaluation.
Antimicrobial peptides are a diverse group of naturally occurring and synthetic molecules with broad-spectrum activity against bacteria, fungi, and viruses.[3][4][5] Their unique mechanisms of action, often involving disruption of microbial cell membranes, have made them attractive candidates to combat the growing threat of antibiotic resistance.[4][6] However, the potential for bacteria to develop resistance and cross-resistance to AMPs is a significant concern for their therapeutic development.[7]
This guide aims to provide researchers with a foundational understanding of AMPs, their evaluation, and the complexities of cross-resistance, thereby aiding in the development of novel and effective antimicrobial strategies.
Data Presentation: Antimicrobial Peptide Activity
Due to the lack of specific data for "this compound," the following table presents a generalized summary of the antimicrobial activity of different classes of AMPs against common pathogens. This data is illustrative and compiled from various studies to provide a comparative overview.
| Antimicrobial Peptide Class | Target Organism(s) | General Mechanism of Action | Example MIC Range (µg/mL) | Reference(s) |
| Defensins | Gram-positive & Gram-negative bacteria, Fungi | Membrane disruption, Inhibition of cell wall synthesis | 1 - 50 | [4] |
| Cathelicidins (e.g., LL-37) | Gram-positive & Gram-negative bacteria | Membrane permeabilization, Immunomodulation | 2 - 64 | [7] |
| Lantibiotics (e.g., Nisin) | Gram-positive bacteria | Pore formation, Inhibition of cell wall synthesis | 0.1 - 10 | [4] |
| Synthetic Peptides (e.g., DFTamP1 mimics) | Staphylococcus aureus (including MRSA) | Membrane targeting | 1 - 16 | [1] |
| Combination Therapy (AMP + Antibiotic) | Multidrug-resistant bacteria | Synergistic effects, Enhanced membrane permeabilization | Varies (often lower than individual agents) | [3] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an AMP is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly accepted standard.[8]
Protocol:
-
Prepare a series of twofold dilutions of the AMP in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include positive (microorganism without AMP) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the AMP where no visible growth is observed.
Cross-Resistance Studies
Cross-resistance is evaluated by determining the susceptibility of a bacterial strain resistant to one antimicrobial agent to other agents.
Protocol:
-
Generate a resistant bacterial strain by sub-culturing it in the presence of sub-lethal concentrations of a primary antimicrobial agent (e.g., a conventional antibiotic or another AMP).
-
Confirm the development of resistance by determining the MIC of the primary agent against the resistant strain and comparing it to the wild-type strain.
-
Determine the MICs of a panel of other AMPs and conventional antibiotics against the resistant strain.
-
An increase in the MIC of a secondary agent against the resistant strain compared to the wild-type strain indicates cross-resistance.[9] A decrease may suggest collateral sensitivity.[9]
Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the primary mechanisms of action of antimicrobial peptides against bacterial cells.
Caption: Primary mechanisms of action of antimicrobial peptides against bacteria.
Experimental Workflow for Cross-Resistance Assessment
This diagram outlines a typical workflow for assessing cross-resistance between antimicrobial agents.
Caption: Experimental workflow for evaluating cross-resistance.
Conclusion
While a detailed analysis of "this compound" is not feasible due to a lack of public data, the broader class of antimicrobial peptides presents a significant opportunity in the fight against antimicrobial resistance. Understanding their mechanisms of action and the potential for cross-resistance is paramount for the successful development of AMP-based therapies. The use of combination therapies, where AMPs are paired with other AMPs or conventional antibiotics, may be a promising strategy to enhance efficacy and mitigate the development of resistance.[3][10][11] Continued research and standardized evaluation protocols are essential to unlock the full therapeutic potential of these versatile molecules.
References
- 1. Small molecule mimics of DFTamP1, a database designed anti-Staphylococcal peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule mimics of DFTamP1, a database designed anti-Staphylococcal peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides, conventional antibiotics, and their synergistic utility for the treatment of drug‐resistant infections | Semantic Scholar [semanticscholar.org]
- 4. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial peptides: mechanism of action, activity and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 7. Induced Bacterial Cross-Resistance toward Host Antimicrobial Peptides: A Worrying Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of antibiotic cross-resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial Peptide Combination Can Hinder Resistance Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 198
For the attention of: Researchers, scientists, and drug development professionals.
This document provides essential safety, operational, and disposal guidance for Antibacterial Agent 198, identified as Antibacterial Agent 31 (CAS No. 2719842-14-3). Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Essential Safety and Handling Information
Antibacterial Agent 31 is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Proper handling and storage are paramount to minimize risks.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not inhale dust or aerosols.[1]
-
Work in a well-ventilated area, preferably with exhaust ventilation.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the agent is handled or stored.[1]
Storage:
-
Keep containers tightly sealed.[1]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
In Case of Accidental Release:
-
Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1]
-
Prevent the substance from entering drains or water courses.[1]
-
For spills, absorb solutions with a liquid-binding material like diatomite.[1]
-
Decontaminate affected surfaces by scrubbing with alcohol.[1]
-
Dispose of all contaminated materials as hazardous waste according to the procedures outlined below.[1]
Data Presentation: Properties and Hazards
| Property | Value/Information | Source |
| Chemical Name | Antibacterial agent 31 | [1] |
| CAS Number | 2719842-14-3 | [1] |
| Molecular Formula | C13H12Cl2N2O3S | [1] |
| Molecular Weight | 347.22 | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] |
Experimental Protocols: Disposal Procedures
The following step-by-step procedures are based on the Material Safety Data Sheet (MSDS) and general best practices for the disposal of organochlorine and sulfonamide-containing compounds.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with Antibacterial Agent 31 (e.g., gloves, absorbent materials, empty containers) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing Antibacterial Agent 31 (e.g., unused solutions, reaction mixtures) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with the agent must be placed in a puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Decontamination of Labware:
-
Reusable labware should be decontaminated.
-
The first rinse of any container that held the antibacterial agent must be collected as hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.
3. Inactivation (where applicable and feasible):
-
General methods for the degradation of related compounds include advanced oxidation processes or bioremediation by specific microbial strains like Pseudomonas for sulfonamides. However, these are not standard laboratory procedures and should only be attempted by qualified personnel with appropriate equipment and validation.
-
Standard practice is to not attempt inactivation in the lab without a validated protocol and to dispose of the active compound as hazardous waste.
4. Final Disposal:
-
All collected waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1]
-
Under no circumstances should this agent or its containers be disposed of in general trash or flushed down the drain. The high aquatic toxicity necessitates strict adherence to this rule.[1]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway and Mechanism of Action
Currently, the specific molecular mechanism of action and the signaling pathway affected by Antibacterial Agent 31 (CAS No. 2719842-14-3) are not documented in publicly available scientific literature. While its activity against rice bacterial leaf streak is noted, the precise biological target within the bacteria remains to be elucidated. General mechanisms for related chemical classes, such as sulfonamides interfering with folate synthesis, are known, but a direct correlation to this specific agent cannot be made without further research. Therefore, a diagram of its signaling pathway cannot be provided at this time.
References
Essential Safety and Handling Guide for Potent Antibacterial Agents
Disclaimer: The following guidelines are provided for a generic potent antibacterial agent, referred to as "Antibacterial Agent 198," as this is not a publicly recognized chemical identifier. This information is intended to support laboratory safety and must be supplemented by the official Safety Data Sheet (SDS) provided by the manufacturer for the specific compound being used.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling potent antibacterial compounds.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure to potent antibacterial agents.[1][2] The required PPE is determined by a risk assessment of the procedures being performed.[2] Below is a summary of recommended PPE for handling "this compound."
| Protection Type | Required PPE | Purpose | Standard |
| Hand Protection | Nitrile Gloves | Protects against skin contact. Nitrile is recommended for its chemical resistance.[2][3] | ASTM D6319 |
| Eye Protection | Safety Goggles with Side Shields | Protects eyes from splashes and aerosols.[2][3] | ANSI Z87.1 |
| Body Protection | Laboratory Coat or Gown | Protects skin and clothing from contamination.[2][3][4] | Should be appropriate for the level of risk. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling powders or when there is a risk of aerosol generation.[1] | NIOSH-approved |
Operational and Disposal Plans
Handling and Experimental Workflow
Safe handling practices are crucial to prevent contamination and exposure.[4][5] The following workflow outlines the key steps for safely conducting experiments with "this compound."
Detailed Experimental Protocols
Preparation:
-
Review the SDS: Before any work begins, thoroughly review the Safety Data Sheet for "this compound" to understand its specific hazards.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[4]
-
Prepare Workspace: All manipulations of "this compound" should be conducted within a certified Biological Safety Cabinet (BSC) or a fume hood to protect against biological and chemical hazards, respectively.[4] Disinfect the work surface with an appropriate agent, such as 70% ethanol or a 10% bleach solution, both before and after work.[6]
Handling:
-
Careful Manipulation: Handle all solutions and powdered forms of the agent carefully to avoid splashes and the generation of aerosols.[5]
-
Use of Sharps: Restrict the use of needles and other sharp objects.[5] When their use is unavoidable, handle them with extreme care to prevent self-inoculation. Dispose of all sharps in a designated puncture-resistant container.[4][6]
Spill Management:
-
Isolate the Area: Immediately alert others and isolate the spill area.
-
Wear Appropriate PPE: Ensure you are wearing the correct PPE before cleaning the spill.
-
Contain and Clean: Cover the spill with absorbent material.[6] Apply a suitable disinfectant, such as a 10% bleach solution, and allow for a sufficient contact time (at least 15-20 minutes) before cleaning.[6][7]
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.[6]
Disposal Plan
Improper disposal of antibiotics can lead to environmental contamination and the development of antibiotic-resistant bacteria.[8] All waste contaminated with "this compound" must be treated as hazardous chemical and biological waste.[8]
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated lab coats, gloves, and consumables should be collected in biohazard bags.[4] These bags must be autoclaved before final disposal.[9] |
| Liquid Waste | Stock solutions of "this compound" are considered hazardous chemical waste and should be collected in a designated, labeled container for chemical waste disposal according to institutional guidelines.[8] Contaminated media should be decontaminated, often by autoclaving, before disposal.[8][9] However, some antibiotics are heat-stable, so chemical decontamination may be necessary.[8] Always consult your institution's environmental health and safety office for specific guidance.[8] |
| Sharps | All contaminated sharps must be placed in a puncture-resistant, labeled sharps container.[4] |
Hypothetical Mechanism of Action: Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for an antibacterial agent that inhibits bacterial cell wall synthesis.
References
- 1. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. helixmolecularsolutions.com [helixmolecularsolutions.com]
- 5. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. Biological Safety Manual - Chapter 10: Decontamination and Disinfection [policies.unc.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
